Dapansutrile
Description
Properties
IUPAC Name |
3-methylsulfonylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFRYKBDZNPJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336541 | |
| Record name | Dapansutrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-37-5 | |
| Record name | Dapansutrile [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054863375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapansutrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16130 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapansutrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulfonyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPANSUTRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z03364G96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dapansutrile: A Technical Overview of its Inhibitory Effect on IL-1β and IL-18 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (also known as OLT1177) is an orally active, small molecule that represents a significant advancement in the targeted therapy of inflammatory diseases.[1][2] It functions as a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system responsible for the production of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3][4] Gout flares, for instance, are primarily driven by IL-1β.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Core Mechanism of Action: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that acts as an intracellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5] Its activation is a critical step in the inflammatory cascade, leading to the maturation and secretion of IL-1β and IL-18.[6][7]
The activation of the NLRP3 inflammasome is generally understood to occur via a two-step process:
-
Priming (Signal 1): This initial step is triggered by stimuli such as microbial components binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursors of the target cytokines, pro-IL-1β and pro-IL-18.[8][9][10]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances like monosodium urate, and mitochondrial dysfunction, can trigger the second signal.[9] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1.[2][5] This assembly facilitates the auto-activation of caspase-1.[8][11]
Activated caspase-1 then functions as a protease, cleaving pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[8][9][11]
This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby inhibiting the activation phase (Signal 2) of the inflammasome.[12] Mechanistic studies have revealed that this compound prevents the interaction between NLRP3 and ASC, as well as between NLRP3 and caspase-1, which is essential for the oligomerization and formation of the active inflammasome complex.[3][13] Furthermore, it has been demonstrated that this compound reduces the ATPase activity of recombinant NLRP3, suggesting a direct interaction with the NLRP3 protein itself.[3][13] Importantly, this compound does not affect the priming step, meaning it does not alter the gene expression of NLRP3, ASC, caspase-1, IL-1β, or IL-18.[2][3] This selective inhibition of the NLRP3 inflammasome prevents the downstream activation of caspase-1 and the subsequent production of mature IL-1β and IL-18.[2][4]
References
- 1. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Discovery and chemical properties of Dapansutrile
An In-depth Technical Guide to Dapansutrile (OLT1177)
Discovery and Development
This compound, also known as OLT1177, is a novel, orally bioavailable small molecule developed by Olatec Therapeutics.[1][2] It was identified as a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[3] this compound is a β-sulfonyl nitrile compound designed to target the underlying mechanisms of inflammation mediated by interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Its development addresses the need for safe and effective therapies for a range of inflammatory diseases, including gout, arthritis, heart failure, and neurodegenerative conditions.[1][4][5] The drug has progressed through several clinical trials, demonstrating a favorable safety profile and therapeutic potential.[6][7][8]
Chemical Properties and Synthesis
This compound (IUPAC Name: 3-(Methanesulfonyl)propanenitrile) is a synthetic organic compound.[1] Its synthesis involves the alkylation of sodium methanesulfinate with 3-bromopropionitrile, which yields crude methylsulfonylpropionitrile that is subsequently purified.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | OLT1177, 3-(methylsulfonyl)propanenitrile | [1] |
| Molecular Formula | C₄H₇NO₂S | [1][9] |
| Molecular Weight | 133.17 g/mol | [1][9][10] |
| CAS Number | 54863-37-5 | [1] |
| XLogP | -0.32 to -0.7 | [2][9][11] |
| Hydrogen Bond Donors | 0 | [2][11][12] |
| Hydrogen Bond Acceptors | 3 | [2][11][12] |
| Rotatable Bonds | 2 | [2][11][12] |
| Topological Polar Surface Area | 66.31 Ų | [2][11][12] |
| Appearance | White to off-white powder | [13] |
Mechanism of Action: NLRP3 Inflammasome Inhibition
The primary mechanism of action of this compound is the selective inhibition of the NLRP3 inflammasome signaling pathway.[9][14] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating inflammatory caspases.[1]
The NLRP3 Inflammasome Pathway
Activation of the NLRP3 inflammasome is typically a two-step process:
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB transcription factor, resulting in the upregulation of NLRP3 and pro-IL-1β mRNA and protein levels.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[6] This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein (ASC) adapter, and pro-caspase-1.[1]
Upon assembly, pro-caspase-1 undergoes auto-cleavage to form the active enzyme caspase-1. Active caspase-1 then cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[1][3] Caspase-1 activation also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1][4]
Inhibition by this compound
This compound directly targets and inhibits the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[1][4] It is believed to inhibit the ATPase activity of NLRP3, which is essential for its oligomerization.[1][2] By blocking the interaction between NLRP3, ASC, and pro-caspase-1, this compound prevents caspase-1 activation.[1][2] Consequently, it inhibits the maturation and secretion of IL-1β and IL-18 and prevents pyroptosis, without affecting the initial priming step or the mRNA levels of the pathway components.[1]
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Pharmacological and Quantitative Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome across various cell-based assays.
Table 2: Summary of In Vitro Efficacy of this compound
| Cell Type | Stimulus | Assay | Key Finding | Concentration | Source(s) |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-1β Secretion | 60% inhibition | 1 µM | [1][3][4] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-18 Secretion | 70% inhibition | 1 µM | [1][3][4] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | Pyroptosis | Selective inhibition | 10 µM | [1] |
| Murine Macrophages (J774A.1) | LPS + ATP | IL-1β Secretion | 50% inhibition | Nanomolar range | [3] |
| Human Neutrophils | - | IL-1β Processing | Reduction observed | Not specified | [3] |
Preclinical In Vivo Data
Animal models of inflammatory diseases have been used to establish the preclinical efficacy of this compound.
Table 3: Summary of Preclinical In Vivo Efficacy of this compound
| Animal Model | Disease Model | Administration | Key Findings | Source(s) |
| Mouse | Gouty Arthritis (MSU crystal-induced) | Intraperitoneal or diet | Reduced joint inflammation and interleukin levels. | [1][7] |
| Mouse | Multiple Sclerosis (EAE model) | Diet (3.75 g/kg) | Protected against demyelination; decreased spinal cord IL-1β and IL-18. | [1][13] |
| Mouse | Systemic Inflammation (LPS-induced) | Not specified | Reduced severity of inflammation. | [3] |
| Mouse | Myocardial Infarction (Ischemia-Reperfusion) | Intraperitoneal (6-600 mg/kg) | Dose-dependent reduction in infarct size; preserved cardiac function. | [13] |
| Mouse | Parkinson's Disease (MPTP-induced) | Intraperitoneal (200 mg/kg) | Protected against motor deficits and dopaminergic cell loss. | [7] |
Clinical Pharmacokinetics and Safety
Phase 1 trials in healthy volunteers and subsequent patient trials have characterized the pharmacokinetic profile and safety of oral this compound.
Table 4: Human Pharmacokinetic Parameters of Single Oral Doses of this compound
| Dose | N | Cmax (ng/mL) | AUC₀₋t (h*ng/mL) | Source(s) |
| 100 mg | 5 | 2,700 | 76,457 | [1] |
| 300 mg | 5 | 9,800 | 324,651 | [1] |
| 1000 mg | 5 | 32,000 | 918,964 | [1] |
-
Half-life: Approximately 24 hours, leading to drug accumulation with daily dosing.[7][10]
-
Safety: Generally well-tolerated. In a Phase 1 study, oral doses up to 1,000 mg daily for 8 days were deemed safe.[3][7] Phase 2 trials in patients with gout flares and heart failure using doses up to 2000 mg/day also showed a satisfactory safety profile.[6][7] Reported adverse events were generally mild and considered unrelated to the drug.[1][6]
Key Experimental Protocols
Evaluating the efficacy of an NLRP3 inflammasome inhibitor like this compound typically involves a standardized in vitro assay using primary immune cells or cell lines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pnas.org [pnas.org]
- 4. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor this compound in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C4H7NO2S | CID 12714644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
Preclinical Research on Dapansutrile for Alzheimer's Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[1] A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD.[2] The nucleotide-binding oligomerization domain-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, an intracellular protein complex, has been identified as a key driver of this inflammatory response.[3] Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, by Aβ deposits leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[3][4] This process creates a self-perpetuating cycle of neuroinflammation and neuronal damage.[4]
Dapansutrile (also known as OLT1177) is an orally bioavailable, small-molecule inhibitor that specifically targets the NLRP3 inflammasome.[3][5] Preclinical research, primarily in the APP/PS1 mouse model of AD, has demonstrated that this compound can mitigate key aspects of AD pathology.[4][6] Treatment has been shown to reduce neuroinflammation, decrease Aβ plaque load, and rescue cognitive deficits.[3][5] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanism of action of this compound in the context of Alzheimer's disease.
Mechanism of Action of this compound
The activation of the NLRP3 inflammasome is a two-step process.[5][7] this compound exerts its therapeutic effect by specifically inhibiting the second step, preventing the assembly of the inflammasome complex.[5][7]
-
Signal 1 (Priming): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as Aβ oligomers, engage with pattern recognition receptors (e.g., Toll-like receptors) on microglia. This initial signal activates the transcription factor NF-κB, leading to the increased synthesis of inactive NLRP3 and pro-IL-1β.[5][7]
-
Signal 2 (Activation): A second stimulus, such as the phagocytosis of aggregated Aβ leading to lysosomal destabilization and potassium efflux, triggers the oligomerization of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1.[3][5]
-
Inhibition by this compound: this compound directly binds to and blocks NLRP3, preventing this crucial oligomerization and assembly step.[4] This action inhibits the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[3] Consequently, the processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is blocked, halting the downstream inflammatory cascade.[4][5] this compound is highly specific and does not affect the related NLRC4 or AIM2 inflammasomes.[5][7]
Core Preclinical Study Design
The primary evidence for this compound's efficacy in an AD context comes from a study utilizing the APP/PS1 transgenic mouse model.[3] These mice express human mutated forms of amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent Aβ accumulation, neuroinflammation, and cognitive deficits, which recapitulate key aspects of human AD pathology.[3] The study was designed to assess this compound in a therapeutic setting, initiating treatment after the onset of pathology.[3][6]
Experimental Protocols
Animal Model and Dosing
-
Model: APP/PS1 transgenic mice.[3]
-
Treatment Initiation: Treatment began at 6 months of age, a point at which Aβ accumulation and neurological deficits are already present in this model.[6]
-
Administration Route: Oral administration mixed into standard mouse chow.[3]
-
Dose: 7.5 g of this compound per kg of chow, which corresponds to an approximate daily dose of 1000 mg/kg.[6]
-
Duration: The treatment was administered continuously for 3 months.[3][6]
-
Control Groups: Wild-type (WT) and APP/PS1 mice fed a standard control chow diet were used for comparison.[3]
Behavioral Assessment: Morris Water Maze (MWM)
The MWM test was used to evaluate spatial learning and memory.[3]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (Learning): Mice were trained over several consecutive days to find the hidden platform using spatial cues in the room. Parameters recorded include escape latency (time to find the platform) and swim path length.
-
Probe Trial (Memory): After the training period, the platform was removed, and mice were allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located was measured to assess memory retention.
Histopathological Analysis
-
Tissue Preparation: Following perfusion and brain extraction, one hemisphere was fixed for histology, and the other was dissected for biochemical analysis.
-
Aβ Plaque Staining: Brain sections (e.g., cortex and hippocampus) were stained with Thioflavin S or specific anti-Aβ antibodies to visualize dense-core plaques.
-
Quantification: The Aβ plaque load was quantified using microscopy and image analysis software to calculate the percentage of the total area occupied by plaques.
Analysis of Microglial Activation
-
Immunohistochemistry: Brain sections were stained with antibodies against microglial activation markers, such as CD68, which is upregulated in phagocytic microglia often found associated with Aβ plaques.[3][8]
-
Flow Cytometry:
-
Cell Isolation: Microglia were acutely isolated from fresh brain tissue by mechanical and enzymatic dissociation followed by a density gradient centrifugation.
-
Staining: The isolated single-cell suspension was stained with fluorescently-labeled antibodies against cell surface markers, including CD11b (a general microglia marker) and CD68.[3]
-
Analysis: The percentage of CD68-positive cells within the CD11b-positive microglial population was quantified using a flow cytometer.[3]
-
Cytokine Quantification
-
Sample Preparation: Brain tissue from the hippocampus or cortex was homogenized in lysis buffer containing protease inhibitors.
-
Assay: The levels of pro-inflammatory cytokines, specifically IL-1β and IL-6, in the brain homogenates were measured using quantitative enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays (e.g., Luminex).[3]
Summary of Preclinical Findings
Oral treatment with this compound resulted in significant improvements across behavioral, pathological, and inflammatory endpoints in the APP/PS1 mouse model.[3][4]
Table 1: Effects of this compound on Cognitive Performance in APP/PS1 Mice
| Parameter | APP/PS1 + Control Chow | APP/PS1 + this compound | Finding | Citation |
|---|---|---|---|---|
| MWM Learning (Escape Latency) | Significantly Impaired | Restored to WT levels | This compound rescued learning deficits. | [3][5][6] |
| MWM Memory (Probe Trial) | Significantly Impaired | Restored to WT levels | this compound completely rescued memory impairment. |[3] |
Table 2: Effects of this compound on Neuropathology in APP/PS1 Mice
| Parameter | APP/PS1 + Control Chow | APP/PS1 + this compound | Finding | Citation |
|---|---|---|---|---|
| Aβ Plaque Load (Cortex) | High | Significantly Reduced | This compound lowered the amyloid plaque burden. | [3][5][6] |
| Microglial Activation (CD68+) | Significantly Increased | Significantly Reduced | this compound mitigated the pro-inflammatory activation state of microglia. |[3] |
Table 3: Effects of this compound on Neuroinflammatory Markers in APP/PS1 Mice
| Parameter (Brain Homogenate) | APP/PS1 + Control Chow | APP/PS1 + this compound | Finding | Citation |
|---|---|---|---|---|
| Mature IL-1β Levels | Significantly Elevated | Significantly Reduced | This compound inhibited the core product of the NLRP3 inflammasome. | [3][5][6] |
| IL-6 Levels | Significantly Elevated | Significantly Reduced | This compound reduced downstream inflammatory cytokine levels. | [3][5][6] |
| TNFα Levels | Elevated | Reduced | this compound mitigated the broader neuroinflammatory response. |[6] |
In addition to these findings, a metabolomic analysis of plasma from the treated mice revealed that this compound treatment normalized the metabolic profile, which is typically altered in this AD model, suggesting the drug may also correct metabolic dysfunction associated with the disease.[5][6]
Discussion and Future Directions
The preclinical data strongly support the hypothesis that inhibiting the NLRP3 inflammasome with this compound is a viable therapeutic strategy for Alzheimer's disease.[3] The findings demonstrate that treatment can not only suppress neuroinflammation but also impact upstream pathology (Aβ plaques) and rescue downstream functional consequences (cognitive impairment).[3][5] This suggests that targeting the inflammatory cascade can interrupt the vicious cycle of Aβ-induced microglial activation and subsequent neuronal damage.[4]
The ability of this compound to prevent the metabolic reprogramming of microglia toward a pro-inflammatory state is a key mechanistic insight.[5][6] This aligns with emerging concepts of immunometabolism in neurodegeneration. Furthermore, the drug has demonstrated a favorable safety profile in short-term human clinical trials for other inflammatory conditions, such as gout and heart failure, which may facilitate its translation to AD clinical trials.[4]
Future preclinical work could explore the efficacy of this compound on tau pathology, another core feature of AD. Investigating treatment at different disease stages would also be valuable. Given its good oral bioavailability and demonstrated safety in humans, this compound is a promising candidate for clinical development as a disease-modifying therapy for Alzheimer's disease, particularly in early stages where inflammation plays a significant role.[3][5]
References
- 1. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 2. Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome inhibitor OLT1177 rescues cognitive impairment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound proves promising for Alzheimer’s | Drug Discovery News [drugdiscoverynews.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Microglial activation occurs late during preclinical Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapansutrile in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Parkinson's disease (PD), contributing to the progressive loss of dopaminergic neurons. A key player in this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome. Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Dapansutrile (also known as OLT1177®), a selective, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the investigation of this compound in preclinical models of Parkinson's disease, focusing on its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action: NLRP3 Inflammasome Inhibition
In the context of Parkinson's disease, pathological alpha-synuclein aggregates can act as a danger signal, triggering the activation of the NLRP3 inflammasome in microglia. This process involves a two-step signaling cascade. The first "priming" signal, often via Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, which can be initiated by factors like potassium efflux or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which propagate the inflammatory response and contribute to neuronal damage.
This compound selectively binds to and blocks the NLRP3 protein, preventing the assembly of the inflammasome complex.[1] This inhibition effectively halts the downstream activation of caspase-1 and the subsequent production of mature IL-1β and IL-18, thereby mitigating the neuroinflammatory processes implicated in Parkinson's disease progression.[1][2]
Experimental Protocols in Parkinson's Disease Models
This compound has been evaluated in several key preclinical models of Parkinson's disease. The following sections detail the methodologies employed in these studies.
MPTP-Induced Neurotoxicity Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxicant-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Model Induction (Subacute Regimen):
-
Animals: Male C57BL/6 mice.
-
Procedure: Mice receive intraperitoneal (i.p.) injections of MPTP hydrochloride (20 mg/kg) once daily for five consecutive days. Control animals receive saline injections.[2]
-
-
This compound (OLT1177) Administration:
-
Dosing: 200 mg/kg administered via i.p. injection.
-
Schedule: Treatment begins one hour before the first MPTP injection and continues daily for the five days of MPTP administration.[2]
-
-
Behavioral Analysis (Rotarod Test):
-
Purpose: To assess motor coordination and balance.
-
Procedure: Mice are placed on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Testing is typically performed 24 hours after the final MPTP injection.[2]
-
-
Biochemical and Histological Analysis:
-
Tissue Collection: Brains are collected 24 hours after the last MPTP injection. The ventral midbrain and striatum are dissected.
-
Western Blotting: Used to quantify the levels of monomeric and oligomeric alpha-synuclein, as well as markers for dopaminergic neurons (Tyrosine Hydroxylase, TH) and microglia.[2]
-
ELISA: Used to measure the concentrations of mature IL-1β and IL-18 in brain tissue homogenates.[2]
-
Immunohistochemistry: Used to visualize and count TH-positive dopaminergic neurons in the SNpc to assess the degree of neuroprotection.[2]
-
Alpha-Synuclein Propagation Model (PFF)
This model investigates the prion-like spread of pathological alpha-synuclein.
-
Model Induction:
-
Animals: Wild-type mice.
-
Procedure: Mice receive a single stereotaxic microinjection of preformed fibrils (PFFs) of recombinant alpha-synuclein into a specific brain region, typically the striatum.[3] This seeds the aggregation and cell-to-cell propagation of endogenous alpha-synuclein.
-
-
This compound Administration:
-
Dosing and Schedule: Chronic oral treatment at clinically relevant doses is administered, often mixed in the feed, for an extended period (e.g., six months) following the PFF injection.[3]
-
-
Outcome Measures:
Transgenic Alpha-Synuclein Model
These models utilize mice genetically engineered to overexpress human wild-type or mutant (e.g., A53T) alpha-synuclein, leading to age-dependent development of PD-like pathology.
-
Model: PLP-α-syn transgenic mice, which express human wild-type alpha-synuclein in oligodendrocytes.[3]
-
This compound Administration:
-
Paradigm: A therapeutic paradigm is often used, where chronic oral treatment begins after the mice have started to develop pathology.[3]
-
-
Outcome Measures:
-
Motor Function: Assessed through a battery of behavioral tests over time.
-
Neuropathology: Includes quantification of alpha-synuclein aggregates, microgliosis, and dopaminergic neurodegeneration.[3]
-
Transcriptomics: RNA sequencing of isolated microglia can be performed to analyze treatment-induced changes in gene expression signatures.[3]
-
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound in the MPTP mouse model.[2]
Table 1: Effect of this compound on Motor Function
| Group | Treatment | Rotarod Latency (seconds) | % Improvement vs. MPTP |
| Sham | Saline | ~160 | N/A |
| MPTP | Vehicle | ~80 | N/A |
| MPTP + OLT1177 | This compound (200 mg/kg) | ~140 | ~75% |
| Data are approximated from published graphs and represent a significant prevention of motor deficit (p < 0.05).[2] |
Table 2: Neuroprotective Effect of this compound on Dopaminergic Neurons
| Group | Treatment | TH+ Neurons in SNpc (% of Sham) | % Protection |
| Sham | Saline | 100% | N/A |
| MPTP | Vehicle | ~50% | N/A |
| MPTP + OLT1177 | This compound (200 mg/kg) | ~85% | ~70% |
| Data are approximated from published graphs and represent a significant protection against neuronal loss (p < 0.05).[2] |
Table 3: Effect of this compound on Neuroinflammatory Markers
| Group | Treatment | IL-1β Levels (pg/mg protein) | IL-18 Levels (pg/mg protein) |
| Sham | Saline | ~1.0 | ~25 |
| MPTP | Vehicle | ~3.5 | ~65 |
| MPTP + OLT1177 | This compound (200 mg/kg) | ~1.5 | ~35 |
| Data are approximated from published graphs and represent a significant reduction in cytokine levels (p < 0.05) compared to the MPTP group.[2] |
Table 4: Effect of this compound on Alpha-Synuclein Levels
| Group | Treatment | Monomeric α-Synuclein (Fold change vs. Sham) |
| Sham | Saline | 1.0 |
| MPTP | Vehicle | ~2.5 |
| MPTP + OLT1177 | This compound (200 mg/kg) | ~1.2 |
| Data are approximated from published Western blot quantifications and represent a significant reduction in alpha-synuclein accumulation (p < 0.05) compared to the MPTP group.[2] |
Conclusion and Future Directions
Preclinical studies in robust animal models of Parkinson's disease provide compelling evidence for the therapeutic potential of this compound. By specifically targeting the NLRP3 inflammasome, this compound effectively reduces neuroinflammation, prevents the loss of dopaminergic neurons, mitigates the accumulation of pathological alpha-synuclein, and improves motor function.[2][3] These promising preclinical results have paved the way for clinical investigation. A Phase 2 clinical trial, known as DAPA-PD, is underway to evaluate the safety, tolerability, and efficacy of this compound in slowing disease progression in individuals with early-stage Parkinson's disease. The outcomes of this trial will be critical in determining the future role of NLRP3 inflammasome inhibition as a disease-modifying strategy for Parkinson's disease.
References
- 1. Inflammasome inhibition prevents α-synuclein pathology and dopaminergic neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of NLRP3 reduces the levels of α-synuclein and protects dopaminergic neurons in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic NLRP3 Inhibition Modulates Parkinson’s Disease-Associated Microglial Transcriptomic Signatures and Mitigates α-Synuclein–Triggered Neurodegeneration | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
Dapansutrile's Impact on Microglial Activation: A Technical Guide
Abstract: This document provides a detailed technical overview of Dapansutrile (also known as OLT1177), a novel, orally bioavailable small molecule that specifically inhibits the NOD-like receptor protein 3 (NLRP3) inflammasome. There is a growing body of evidence implicating neuroinflammation, driven by the activation of microglial cells, in the pathogenesis of various neurodegenerative diseases. The NLRP3 inflammasome, highly expressed in microglia, is a critical component of the innate immune response that, when chronically activated, contributes to a damaging, pro-inflammatory state in the central nervous system (CNS).[1][2] this compound represents a promising therapeutic agent by directly targeting this pathway. This guide will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the core pathways and workflows involved.
Introduction to Microglial Activation and the NLRP3 Inflammasome
Microglia are the resident immune cells of the CNS, responsible for surveillance and response to pathogens and cellular damage.[3] In response to specific stimuli, such as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), microglia transition from a resting, ramified state to an activated, amoeboid state.[3][4] This activation can be detrimental if it becomes chronic, leading to a sustained release of pro-inflammatory cytokines and contributing to neurodegenerative processes.[2][5]
A key driver of this inflammatory response is the NLRP3 inflammasome, a multi-protein complex within the microglia.[1][2] Its activation is a two-step process:
-
Priming (Signal 1): Typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[1][6]
-
Activation (Signal 2): A diverse range of stimuli, including ATP efflux, crystalline structures (like amyloid-β), and mitochondrial dysfunction, triggers the oligomerization of NLRP3 with the adaptor protein ASC and pro-caspase-1.[1][2][7]
This assembly leads to the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted.[1][8] This process can also induce a form of inflammatory cell death known as pyroptosis.[1][8]
This compound (OLT1177): A Selective NLRP3 Inhibitor
This compound is an orally active β-sulfonyl nitrile compound developed to specifically inhibit the NLRP3 inflammasome.[9][10] It has demonstrated a favorable safety profile in human clinical trials and has good oral bioavailability.[1][7] Its specificity is a key feature; it has been shown to inhibit the NLRP3 inflammasome without affecting the NLRC4 or AIM2 inflammasomes.[7][10]
Mechanism of Action on Microglial Activation
This compound exerts its anti-inflammatory effects by directly targeting the activation step of the NLRP3 inflammasome assembly in microglia.
3.1 Direct Inhibition of NLRP3 Oligomerization this compound prevents the activation and oligomerization of the NLRP3 protein, which is the crucial second step in inflammasome formation.[2][7][8] By binding to NLRP3, it blocks the interaction between NLRP3, ASC, and pro-caspase-1.[8][10] This action directly inhibits the downstream activation of caspase-1 and the subsequent maturation of IL-1β and IL-18, without altering the gene expression of the inflammasome components themselves.[2][7]
Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex in microglia.
3.2 Prevention of Pro-inflammatory Metabolic Reprogramming Chronic microglial activation is associated with a metabolic shift towards aerobic glycolysis, which supports a pro-inflammatory phenotype.[2][7] By inhibiting the NLRP3 inflammasome, this compound may help prevent this metabolic reprogramming, maintaining a more homeostatic metabolic profile in microglia and reducing the chronic inflammatory state.[2][7]
Quantitative Data from Preclinical Studies
This compound has been evaluated in several preclinical models of neuroinflammation, demonstrating significant efficacy in reducing microglial activation and its downstream consequences. The following tables summarize key quantitative findings.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines in the Spinal Cord of EAE Mice (Data synthesized from Sánchez-Fernández et al., 2019)[11]
| Cytokine | Treatment Group | Mean Concentration (pg/mL) | % Reduction vs. Control |
| IL-1β | Standard Food (Control) | ~150 | - |
| This compound (3.75 g/kg) | ~50 | ~67% | |
| IL-18 | Standard Food (Control) | ~1200 | - |
| This compound (3.75 g/kg) | ~600 | ~50% | |
| IL-6 | Standard Food (Control) | ~250 | - |
| This compound (3.75 g/kg) | ~100 | ~60% | |
| TNFα | Standard Food (Control) | ~125 | - |
| This compound (3.75 g/kg) | ~50 | ~60% |
Table 2: Effect of this compound on Immune Cell Infiltration in the Spinal Cord of EAE Mice (Data synthesized from Sánchez-Fernández et al., 2019)[12]
| Cell Type | Measurement | % Reduction with this compound |
| CD4+ T Cells | Flow Cytometry | ~50% |
| Macrophages | Flow Cytometry (CD45high, CD11b+) | Significant Reduction |
| Microglia | Flow Cytometry (CD45low, CD11b+) | Significant Reduction |
Key Experimental Protocols
Evaluating the efficacy of this compound on microglial activation requires a combination of in vitro and in vivo techniques.
5.1 In Vitro Assessment of NLRP3 Inflammasome Inhibition in Microglia
This protocol outlines the steps to measure the direct inhibitory effect of this compound on cultured microglia.
Caption: Experimental workflow for assessing this compound's in vitro efficacy.
Methodology Details:
-
Microglia Isolation: Primary microglia are isolated from the cortices of P0-P3 mouse pups. Tissues are dissociated, and cells are cultured in flasks. After 7-10 days, microglia are separated from astrocytes by gentle shaking.
-
Priming and Treatment: Cells are plated and primed with LPS (Signal 1) to induce pro-IL-1β and NLRP3 expression. Following priming, cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.
-
Activation: The NLRP3 inflammasome is activated with a Signal 2 stimulus, such as ATP.
-
Endpoint Analysis:
-
ELISA: Supernatants are analyzed using commercial ELISA kits to quantify the concentration of secreted mature IL-1β and IL-18. A dose-dependent decrease with this compound treatment is expected.
-
Caspase-1 Activity Assay: A fluorometric or colorimetric assay is used to measure the activity of caspase-1 in the cell supernatant or lysate, which is expected to decrease with this compound treatment.[13]
-
Western Blotting: Cell lysates and supernatants are probed with antibodies against the cleaved p20 subunit of caspase-1 and the N-terminal fragment of Gasdermin D (GSDMD) to confirm inhibition of pyroptosis pathway activation.
-
5.2 In Vivo Assessment in Neuroinflammation Models
The Experimental Autoimmune Encephalomyelitis (EAE) model is commonly used to study neuroinflammation in multiple sclerosis and is relevant for assessing this compound's effects.[11][12]
Methodology Details:
-
EAE Induction: EAE is induced in female C57BL/6 mice by immunization with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
This compound Administration: this compound is administered orally, either prophylactically (starting at the time of induction) or therapeutically (starting at the onset of clinical symptoms).[12] A common method is delivery via enriched food pellets (e.g., 3.75 g/kg).[11]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (0-5).
-
Histological and Molecular Analysis: At the study endpoint (e.g., peak of disease), spinal cords and brains are harvested.
-
Immunohistochemistry (IHC): Tissue sections are stained with antibodies against Iba1 to assess microglial activation (morphology and density) and CD45 to quantify immune cell infiltration.[14]
-
Flow Cytometry: CNS tissue is dissociated into a single-cell suspension. Cells are stained with fluorescently-labeled antibodies (e.g., CD11b, CD45, CD4, F4/80) to quantify populations of microglia (CD11b⁺/CD45ˡᵒʷ), macrophages (CD11b⁺/CD45ʰⁱᵍʰ), and lymphocytes.[12][15]
-
Cytokine Analysis: CNS tissue homogenates are analyzed by multiplex immunoassay (e.g., Luminex) or ELISA to measure levels of IL-1β, IL-18, IL-6, and TNFα.
-
5.3 Immunohistochemical Protocol for Microglial Activation
This protocol details the staining and analysis of brain tissue to visualize and quantify microglial activation status.
Caption: Step-by-step workflow for Iba1 staining to assess microglial morphology.
Analysis of Microglial Morphology:
-
Quantification: The number of Iba1-positive cells is counted in defined regions of interest (e.g., hippocampus, cortex).
-
Morphological Assessment: Microglia are categorized based on their morphology:
-
Resting/Surveying: Small cell body with long, thin, highly ramified processes.
-
Activated/Effector: Enlarged, amoeboid cell body with shorter, thicker, and fewer processes.[4]
-
This compound treatment is expected to preserve the resting morphology and reduce the number of activated microglia in disease models.
-
Conclusion and Future Directions
This compound effectively mitigates microglial activation by specifically inhibiting the NLRP3 inflammasome. Preclinical data strongly support its role in reducing the production of key pro-inflammatory cytokines and limiting neuroinflammation in various disease models. Its oral bioavailability and demonstrated safety profile make it a compelling candidate for treating neurodegenerative and neuroinflammatory disorders where microglial activation is a key pathological driver.[7][16] Ongoing and future clinical trials in conditions like Parkinson's disease will be critical to translating these promising preclinical findings into tangible therapeutic benefits for patients.[16][17]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. criver.com [criver.com]
- 4. Assessment of microglial activation [bio-protocol.org]
- 5. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Frontiers | OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 12. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
- 14. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 16. Assessing the Ability of this compound, a Selective, Oral Inhibitor of the NLRP3 Neuroinflammatory Pathway, to Mitigate Progression of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 17. Olatec Therapeutics to Conduct a Phase 2 Clinical Trial in Patients with Early Parkinson’s Disease with its NLRP3 Inhibitor, this compound - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for OLT1177 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for setting up and conducting cell culture assays to evaluate the efficacy of OLT1177, a selective inhibitor of the NLRP3 inflammasome.
Introduction
OLT1177, also known as dapansutrile, is a β-sulfonyl nitrile compound that specifically targets and inhibits the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, it promotes the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1][2][3]. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. OLT1177 exerts its inhibitory effect by preventing the oligomerization of the NLRP3 inflammasome, a critical step for its activation and subsequent downstream signaling[1][3].
This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of OLT1177 on the NLRP3 inflammasome in a cell-based model. The human monocytic cell line, THP-1, is used as a model system as it reliably expresses the necessary components of the NLRP3 inflammasome[4][5].
Mechanism of Action: OLT1177 Inhibition of the NLRP3 Inflammasome
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB signaling pathway. The second step is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms[4][6]. OLT1177 directly targets NLRP3, preventing its oligomerization and thereby blocking the entire downstream cascade of inflammatory cytokine production[1][3].
Experimental Protocols
The following protocols outline the procedures for evaluating the inhibitory effect of OLT1177 on NLRP3 inflammasome activation in THP-1 cells.
Protocol 1: THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well and 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into 6-well or 96-well plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours. Differentiated cells will become adherent.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.
-
Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with the inflammasome activation assay.
-
Protocol 2: NLRP3 Inflammasome Activation and OLT1177 Treatment
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
OLT1177
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin or ATP
-
Opti-MEM™ I Reduced Serum Medium
-
DMSO (for OLT1177 stock solution)
Procedure:
-
OLT1177 Stock Solution: Prepare a 10 mM stock solution of OLT1177 in DMSO. Further dilutions should be made in cell culture medium to the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.
-
Priming:
-
Replace the medium in the wells containing differentiated THP-1 cells with 100 µL of Opti-MEM™.
-
Add LPS to a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
OLT1177 Treatment:
-
Following the priming step, add various concentrations of OLT1177 (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest OLT1177 treatment.
-
Incubate for 30 minutes.
-
-
Activation:
-
Add the NLRP3 activator. Use either Nigericin at a final concentration of 10 µM or ATP at a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for subsequent analysis of IL-1β, IL-18, and LDH release.
Protocol 3: Measurement of IL-1β and IL-18 Secretion by ELISA
Materials:
-
Human IL-1β ELISA Kit
-
Human IL-18 ELISA Kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions provided with the respective kits[3][6][7][8][9].
-
Briefly, this involves adding the collected cell culture supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of IL-1β and IL-18 in each sample by comparing the absorbance to a standard curve generated with recombinant cytokines.
Protocol 4: Caspase-1 Activity Assay
Materials:
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)
-
Cell culture supernatants or cell lysates from Protocol 2
-
Luminometer
Procedure:
-
Perform the caspase-1 activity assay according to the manufacturer's protocol[2][10][11][12][13].
-
This assay typically uses a specific caspase-1 substrate that, when cleaved, generates a luminescent signal.
-
Add the assay reagent to the cell culture supernatants or cell lysates.
-
Incubate as recommended and measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the caspase-1 activity.
Protocol 5: Cytotoxicity Assay (LDH Release)
Materials:
-
LDH cytotoxicity assay kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
To assess whether OLT1177 induces cell death, perform an LDH (Lactate Dehydrogenase) release assay.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
This involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagent.
-
Measure the absorbance at the recommended wavelength.
-
Include positive controls for maximum LDH release (by lysing a set of untreated cells) and negative controls (untreated cells).
-
Calculate the percentage of cytotoxicity based on the LDH released into the medium.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison of the effects of different concentrations of OLT1177.
Table 1: Effect of OLT1177 on IL-1β and IL-18 Secretion in LPS and Nigericin-Stimulated THP-1 Cells
| OLT1177 Conc. (µM) | IL-1β (pg/mL) ± SD | % Inhibition of IL-1β | IL-18 (pg/mL) ± SD | % Inhibition of IL-18 |
| 0 (Vehicle) | 0 | 0 | ||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| Positive Control | ||||
| Negative Control |
Table 2: Effect of OLT1177 on Caspase-1 Activity and Cytotoxicity in LPS and Nigericin-Stimulated THP-1 Cells
| OLT1177 Conc. (µM) | Caspase-1 Activity (RLU) ± SD | % Inhibition of Caspase-1 | % Cytotoxicity (LDH Release) ± SD |
| 0 (Vehicle) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| Positive Control | |||
| Negative Control |
RLU: Relative Luminescence Units; SD: Standard Deviation
Experimental Workflow
The overall experimental workflow for assessing the inhibitory activity of OLT1177 is depicted below.
Guidelines and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of OLT1177 at the tested concentrations to ensure that the observed reduction in cytokine secretion is due to specific inhibition of the inflammasome and not a result of cell death.
-
Controls: Always include appropriate controls in your experiments:
-
Negative Control: Cells treated with neither LPS nor the activator.
-
Priming Control: Cells treated with LPS only.
-
Activation Control: Cells treated with LPS and the activator (positive control for inflammasome activation).
-
Vehicle Control: Cells treated with LPS, the activator, and the vehicle (e.g., DMSO) used to dissolve OLT1177.
-
-
Dose-Response: Perform a dose-response curve for OLT1177 to determine its IC₅₀ (half-maximal inhibitory concentration).
-
Specificity: To confirm the specificity of OLT1177 for the NLRP3 inflammasome, consider performing similar assays using activators of other inflammasomes (e.g., NLRC4 or AIM2), where OLT1177 is expected to have no effect[1].
-
Data Analysis: Express results as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. weldonbiotech.com [weldonbiotech.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Easier Detection of Inflammasome Activation [worldwide.promega.com]
Dapansutrile: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile, also known as OLT1177, is a novel, orally active, and selective β-sulfonyl nitrile compound that functions as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[4] this compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5] This document provides detailed application notes and protocols for the solubility and preparation of this compound for in vitro experiments.
Physicochemical Properties and Solubility
This compound (3-(methylsulfonyl)propanenitrile) is a crystalline solid with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol .[1][2] Proper solubilization is critical for accurate and reproducible results in in vitro assays.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[6] | ≥ 750.92 mM[6] | Hygroscopic; use freshly opened DMSO. Sonication is recommended.[6][7] |
| Water | 36.67 mg/mL[6] | 275.36 mM[6] | Ultrasonic assistance may be needed.[6] |
| Ethanol | Insoluble[2] | - | Not a suitable solvent. |
| PBS (pH 7.2) | 3 mg/mL[8] | 22.5 mM[8] |
Preparation of Stock Solutions and Working Solutions for In Vitro Experiments
The following protocols are recommended for the preparation of this compound solutions for use in cell-based assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for creating a concentrated stock solution that can be further diluted to working concentrations in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, dissolve 13.32 mg of this compound in 1 mL of DMSO).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for short intervals to aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[2][7]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell type
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Note: To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution to the pre-warmed medium and mix thoroughly by gentle pipetting or inversion.
-
This working solution is now ready to be added to your cell cultures. It is recommended to prepare fresh working solutions for each experiment.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for preparing and using this compound in a typical in vitro experiment designed to assess its anti-inflammatory activity.
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
This compound selectively targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage leads to the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound has been shown to inhibit the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex.[1] This action prevents the release of IL-1β and IL-18 and also inhibits pyroptosis, a pro-inflammatory form of cell death.[1]
In Vitro Efficacy and Recommended Concentrations
This compound has demonstrated potent inhibitory effects on the NLRP3 inflammasome in various in vitro models. The effective concentration can vary depending on the cell type and the specific stimulus used.
Table 2: In Vitro Efficacy of this compound
| Cell Type | Assay | Effective Concentration | Effect |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + Nigericin Stimulation | 1 µM | ~60% inhibition of IL-1β secretion, ~70% inhibition of IL-18 secretion.[1] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + Nigericin Stimulation | 10 µM | Inhibition of pyroptosis.[1] |
| Murine Macrophages (J774A.1) | LPS + Nigericin Stimulation | 1 µM or less | Inhibition of NLRP3-ASC and NLRP3-caspase-1 interaction.[5] |
| Human Blood-Derived Macrophages | LPS Stimulation | Nanomolar concentrations | Reduction of IL-1β and IL-18 release.[2] |
| Monocytes from CAPS patients | LPS Stimulation | Not specified | 84% and 36% inhibition of IL-1β release in two patient samples.[2] |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental setup.
Selectivity
Studies have shown that this compound is selective for the NLRP3 inflammasome and does not significantly affect other inflammasomes such as AIM2 or NLRC4 at concentrations up to 100 µM.[8] Furthermore, it does not impact the mRNA levels of NLRP3, ASC, caspase-1, IL-1β, or IL-18, nor does it affect TNF-α release, indicating its specific mechanism of action is at the level of inflammasome assembly and activation.[1][9]
Conclusion
This compound is a valuable tool for researchers studying NLRP3-mediated inflammation. Adherence to proper solubility and preparation protocols is essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for the effective use of this compound in in vitro research settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 5. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | NOD | NOD-like Receptor (NLR) | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ard.bmj.com [ard.bmj.com]
Application Notes and Protocols: Dapansutrile Dosage in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and administration of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in various rodent models of inflammatory diseases. Detailed experimental protocols and visual diagrams are included to facilitate study design and execution.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound is a β-sulfonyl nitrile compound that specifically targets and inhibits the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a crucial role in the innate immune response. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1.[1][2] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, leading to their secretion and subsequent inflammatory responses, including pyroptosis, a form of programmed cell death.[1][2] this compound effectively blocks this cascade by inhibiting the formation and activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.[1][4]
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
- 4. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Dapansutrile in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (also known as OLT1177) is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound, as an orally active small molecule, presents a promising therapeutic agent for studying and potentially treating such conditions.[1] These application notes provide a detailed protocol for the administration of this compound to rats via oral gavage, a common and effective method for precise oral dosing in preclinical research.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies involving the oral administration of this compound in rodents.
| Parameter | Species | Dosage | Dosing Frequency | Vehicle | Study Focus | Reference |
| This compound | Rat | 200 mg/kg/day | Once daily | Not Specified in Abstract | Atrial Fibrillation | [3] |
| This compound | Mouse | 60 mg/kg | Twice daily | Distilled Water | Experimental Autoimmune Encephalomyelitis | [4] |
| This compound | Mouse | 100 mg/kg | Not Specified | Not Specified | Interstitial Cystitis |
Signaling Pathway: this compound Inhibition of the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a wide range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. This compound is understood to inhibit the ATPase activity of NLRP3, thereby preventing the assembly of the inflammasome complex and the subsequent downstream inflammatory cascade.[2]
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Experimental Workflow: Oral Gavage Administration
The following diagram outlines the general workflow for administering this compound to rats via oral gavage.
Caption: Experimental workflow for this compound oral gavage in rats.
Experimental Protocol: Oral Gavage of this compound in Rats
This protocol provides a detailed methodology for the safe and effective administration of this compound to rats via oral gavage.
1. Materials:
-
This compound (OLT1177) powder
-
Vehicle (e.g., distilled water, sterile saline, or a specified formulation vehicle)
-
Appropriately sized oral gavage needles for rats (typically 16-18 gauge, with a ball-tip)
-
Sterile syringes (1-3 mL, depending on the required volume)
-
Animal scale
-
Permanent marker
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. This compound Formulation Preparation:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 200 mg/kg) and the body weight of the rat, calculate the mass of this compound needed per animal.
-
Vehicle Selection: While distilled water has been used in mice, the optimal vehicle for rats should be determined based on the physicochemical properties of this compound and the specific experimental design.[4] Common vehicles for oral gavage include water, saline, and methylcellulose solutions.
-
Formulation:
-
Accurately weigh the calculated amount of this compound powder.
-
In a sterile container, dissolve or suspend the this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. Gentle warming or vortexing may be necessary to aid dissolution, but stability of the compound under these conditions should be verified.
-
The final volume to be administered should not exceed 10 mL/kg of the rat's body weight.
-
3. Oral Gavage Procedure:
-
Animal Preparation:
-
Accurately weigh the rat to ensure correct dosage calculation.
-
Properly restrain the rat. One common method is to hold the rat firmly by the scruff of the neck with the thumb and forefinger, extending the head and neck to align the esophagus and stomach. The body of the rat can be supported against the handler's body.
-
-
Gavage Needle Preparation and Measurement:
-
Select a gavage needle of the appropriate size for the rat.
-
Measure the correct insertion depth by placing the tip of the gavage needle at the rat's mouth and extending it to the last rib or xiphoid process. Mark this depth on the needle with a permanent marker. This ensures the needle reaches the stomach without causing injury.
-
Attach the gavage needle to the syringe filled with the this compound formulation. Expel any air bubbles.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes the pharynx.
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Forcing the needle can cause esophageal or tracheal perforation.
-
Once the needle is inserted to the pre-marked depth, slowly and steadily depress the syringe plunger to administer the this compound formulation.
-
After administration, gently and slowly withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the rat to its home cage.
-
Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or regurgitation, which could indicate improper administration into the trachea.
-
Continue to monitor the animal according to the experimental protocol for any other adverse effects.
-
4. Safety Precautions:
-
All procedures should be performed by trained personnel.
-
Aseptic techniques should be used when preparing the formulation.
-
Proper animal handling and restraint are critical to prevent injury to both the animal and the researcher.
-
Always wear appropriate PPE.
Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures to their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines.
References
- 1. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Dapansutrile experimental autoimmune encephalomyelitis (EAE) model protocol
These application notes provide a comprehensive overview and detailed protocols for utilizing Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in the context of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammatory and autoimmune diseases.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis, mimicking key pathological features of the human disease, including central nervous system (CNS) inflammation, demyelination, and axonal damage.[1][2] The NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune system, has been identified as a critical driver of EAE pathogenesis.[3][4] Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, which are significantly elevated in MS patients and play a crucial role in the development of EAE.[3][5][6]
This compound (OLT1177) is a novel, orally bioavailable small molecule that specifically inhibits the NLRP3 inflammasome.[5][7][8] By preventing NLRP3 activation, this compound blocks the downstream release of IL-1β and IL-18, thereby reducing the inflammatory cascade.[5][7] Studies in the EAE model have demonstrated that this compound administration ameliorates disease severity, reduces CNS inflammation and demyelination, and decreases the infiltration of pathogenic immune cells into the spinal cord.[5][9] These findings highlight this compound as a promising therapeutic candidate for MS and provide a valuable tool for studying the role of the NLRP3 inflammasome in neuroinflammation.
Signaling Pathway of this compound in EAE
This compound's mechanism of action centers on the direct inhibition of the NLRP3 inflammasome complex.[7] In the EAE model, damage-associated molecular patterns (DAMPs) released from stressed or dying cells in the CNS activate the NLRP3 inflammasome in immune cells like microglia and infiltrating macrophages.[8][10] This activation leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), which cleaves pro-caspase-1 into its active form.[3][11] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[3][4] These cytokines promote the migration of T helper cells (Th1 and Th17) and other immune cells into the CNS, exacerbating inflammation and driving demyelination.[4][11] this compound intervenes by binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the entire inflammasome complex, thus halting the inflammatory cascade at its source.[7]
Experimental Protocols
The following protocols are based on methodologies described for this compound (OLT1177) in a chronic EAE mouse model.[5]
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of EAE, which is the most common method for studying MS-like disease.[1][12]
Materials:
-
Female C57BL/6 mice, 8-10 weeks old[5]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)[5]
-
Complete Freund's Adjuvant (CFA)[5]
-
Heat-inactivated Mycobacterium tuberculosis H37Ra[5]
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS) or Saline
-
Anesthetic (e.g., Ketamine/Xylazine mixture)[5]
Procedure:
-
Antigen Emulsion Preparation:
-
On Day 0, prepare the encephalitogenic emulsion.
-
Dissolve MOG35-55 in sterile saline to a final concentration of 1.5 mg/mL.
-
Supplement CFA with heat-inactivated Mycobacterium tuberculosis to a final concentration of 4 mg/mL.[5]
-
Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and the CFA with M. tuberculosis in a 1:1 ratio. Emulsify using two glass syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when dropped into water.
-
-
Immunization (Day 0):
-
Anesthetize the mice (e.g., intramuscular injection of ketamine at 22 mg/kg and xylazine at 2.5 mg/kg).[5]
-
Administer a total of 200 µL of the emulsion subcutaneously, divided over two sites on the upper back (100 µL per site). This delivers a total dose of 300 µg of MOG35-55 per mouse.[5]
-
Administer 200-300 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) in 100 µL of sterile saline.
-
-
PTX Boost (Day 2):
-
Administer a second dose of 200-300 ng of PTX i.p. in 100 µL of sterile saline.
-
-
Clinical Monitoring:
-
Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and body weight.
-
Use a standard 0-5 scoring scale:[13]
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
This compound (OLT1177) Administration Protocols
This compound can be administered prophylactically (starting at immunization) or therapeutically (starting at disease onset).[5]
A. Prophylactic Oral Administration (in Diet):
-
Dosage: Prepare a custom diet containing 3.75 g of this compound per kg of standard rodent chow.[5]
-
Procedure: Provide the this compound-enriched diet ad libitum to the experimental group starting from the day of EAE immunization (Day 0) until the end of the study. The control group receives the standard diet.
B. Therapeutic Oral Administration (Gavage):
-
Rationale: This method is used when treatment begins after disease onset, as EAE mice often reduce their food intake, making diet-based administration unreliable.[5]
-
Dosage: Prepare a formulation of this compound for oral gavage. A specific dose for therapeutic gavage from the provided literature is not explicitly stated, but intraperitoneal doses can serve as a guide for dose-finding studies.
-
Procedure: Once mice show the first clinical signs of EAE (e.g., a clinical score of 1), begin daily administration of this compound via oral gavage. The vehicle control group should receive the vehicle on the same schedule.
C. Prophylactic Intraperitoneal (i.p.) Administration:
-
Formulation: Solubilize this compound in sterile saline.[5]
-
Dosage Regimens:
-
Procedure: Begin daily i.p. injections on the day of EAE immunization (Day 0) and continue until the end of the study (e.g., 21 days).[5] The control group receives saline injections.
Data Presentation
The following tables summarize the quantitative outcomes of this compound treatment in the EAE model as reported in the literature.[5][14]
Table 1: Effect of Prophylactic Oral this compound on Clinical and Histological Outcomes
| Parameter | Control EAE (Standard Food) | This compound EAE (3.75 g/kg Food) | Outcome |
| Peak Clinical Score | ~3.5 | ~1.5 | Significant reduction in disease severity |
| Demyelination (%) | High | Significantly Reduced | Protection against demyelination |
| CD4+ T Cell Infiltration | High | Significantly Attenuated | Reduced CNS immune infiltration |
| Macrophage Infiltration | High | Significantly Attenuated | Reduced CNS immune infiltration |
Data are approximations based on graphical representations in Sánchez-Fernández et al., 2019.[5]
Table 2: Effect of Prophylactic Oral this compound on Spinal Cord Cytokine Levels
| Cytokine | Control EAE (Standard Food) | This compound EAE (3.75 g/kg Food) | Outcome |
| IL-1β | Elevated | Marked Reduction (~2-3 fold) | Inhibition of key inflammasome product |
| IL-18 | Elevated | Marked Reduction (~2-3 fold) | Inhibition of key inflammasome product |
| IL-6 | Elevated | Marked Reduction | Attenuation of downstream inflammation |
| TNF-α | Elevated | Marked Reduction | Broad anti-inflammatory effect |
| IL-10 | Unchanged | Unchanged | No alteration of anti-inflammatory response |
Data reported as ~2- to 3-fold reductions in Sánchez-Fernández et al., 2019.[5][9]
Table 3: Comparison of Intraperitoneal this compound Administration Regimens
| Administration Regimen | Peak Clinical Score | Outcome |
| Control (Saline) | ~3.0 | - |
| 200 mg/kg, once daily | ~2.5 | No significant prevention of neurological decline |
| 60 mg/kg, twice daily | ~1.5 | Significant amelioration of functional deficits |
Data are approximations based on graphical representations in Sánchez-Fernández et al., 2019.[5] This highlights the importance of maintaining therapeutic drug levels.
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome that demonstrates significant therapeutic efficacy in the EAE model. Both prophylactic and therapeutic administration routes have been shown to reduce disease severity, limit CNS inflammation and demyelination, and decrease levels of key pro-inflammatory cytokines. These protocols and data provide a robust framework for researchers to investigate the therapeutic potential of NLRP3 inflammasome inhibition in multiple sclerosis and other neuroinflammatory disorders.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. Scholars@Duke publication: Inflammasome activation in multiple sclerosis and experimental autoimmune encephalomyelitis (EAE). [scholars.duke.edu]
- 4. NLRP3 Inflammasome and MS/EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. search.lib.asu.edu [search.lib.asu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EAE Modeling Solutions [absin.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Animal Studies Using a Dapansutrile-Enriched Diet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound presents a promising therapeutic strategy by specifically targeting this pathway.[2] These application notes provide detailed protocols for the long-term administration of this compound to animals via a custom-formulated, drug-enriched diet, a method particularly suited for chronic disease models.
Data Presentation
The following tables summarize the quantitative outcomes from various long-term animal studies investigating the effects of a this compound-enriched diet and other oral administration routes in different disease models.
Table 1: Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Control Group (Standard Diet) | This compound Group (3.75 g/kg in diet) | Administration Method | Study Duration | Reference |
| Neurological Deficit Score | Higher scores indicating more severe disease | Reduction of ~1 point in EAE score compared to vehicle | Enriched Diet & Oral Gavage | 23 days post-induction | [2] |
| Spinal Cord Demyelination | Extensive demyelination observed | ~2-fold reduction in demyelination | Enriched Diet | 23 days post-induction | [4] |
| IL-1β Protein Levels (Spinal Cord) | Elevated | ~2- to 3-fold reduction | Enriched Diet | 23 days post-induction | [5] |
| IL-18 Protein Levels (Spinal Cord) | Elevated | ~2- to 3-fold reduction | Enriched Diet | 23 days post-induction | [5] |
| IL-6 Protein Levels (Spinal Cord) | Elevated | Marked attenuation | Enriched Diet | 23 days post-induction | [2] |
| TNFα Protein Levels (Spinal Cord) | Elevated | Marked attenuation | Enriched Diet | 23 days post-induction | [2] |
| CD4+ T Cell Infiltration (Spinal Cord) | Significant infiltration | Significantly attenuated | Enriched Diet | 23 days post-induction | [5] |
| Macrophage Infiltration (Spinal Cord) | Significant infiltration | Significantly attenuated | Enriched Diet | 23 days post-induction | [5] |
Table 2: Efficacy of this compound in a Mouse Model of Alzheimer's Disease (APP/PS1)
| Parameter | Control Group (Standard Chow) | This compound Group (~1000 mg/kg/day in diet) | Administration Method | Study Duration | Reference |
| Learning and Memory (Morris Water Maze) | Impaired | Impairments reduced | Enriched Diet (7.5 g/kg chow) | 3 months | [4][6] |
| Aβ Plaque Load | High | Reduced | Enriched Diet | 3 months | [4] |
| IL-1β Levels (Brain) | Elevated | Mitigated | Enriched Diet | 3 months | [4] |
| IL-6 Levels (Brain) | Elevated | Mitigated | Enriched Diet | [4] | |
| TNFα Levels (Brain) | Elevated | Mitigated | Enriched Diet | [4] |
Table 3: Efficacy of this compound in a Mouse Model of Interstitial Cystitis
| Parameter | Control Group (Vehicle) | This compound Group (100 mg/kg, oral) | Administration Method | Study Duration | Reference |
| Bladder Inflammation Score | High | Reduced | Oral Administration | Not Specified | [1][7] |
| Mast Cell Infiltration (Bladder) | Increased | Reduced | Oral Administration | Not Specified | [1][7] |
| Neutrophil Infiltration (Bladder) | Increased | Reduced | Oral Administration | Not Specified | [1][7] |
| CXCR3+CD8+ T Cell Infiltration (Bladder) | Increased | Significant decrease (p<0.01) | Oral Administration | Not Specified | [1][7] |
| IL-1β Expression (Bladder) | Increased | Decreased | Oral Administration | Not Specified | [1] |
| NLRP3 Expression (Bladder) | Increased | Decreased | Oral Administration | [1] | |
| Caspase-1 Expression (Bladder) | Increased | Decreased | Oral Administration | [1] | |
| NF-κB Expression (Bladder) | Increased | Decreased | Oral Administration | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Enriched Rodent Diet
This protocol describes the formulation of a rodent diet enriched with this compound for long-term oral administration.
Materials:
-
This compound (OLT1177) powder
-
Standard rodent chow (powdered or pelleted)
-
A commercial diet manufacturer (e.g., Research Diets, New Brunswick, NJ, USA, as cited in studies[2]) or appropriate in-house equipment for diet mixing and pelleting.
-
Precision balance
-
Mixer (e.g., V-blender)
-
Pellet mill (optional, if starting with powdered chow)
Procedure:
-
Dose Calculation: Determine the target daily dose of this compound for the animals (e.g., in mg/kg of body weight). Based on the average daily food consumption of the specific rodent strain and age, calculate the required concentration of this compound in the diet (in g/kg of food). A commonly used concentration in EAE mouse models is 3.75 g of this compound per kilogram of food.[2] For Alzheimer's disease models, a concentration of 7.5 g/kg has been reported.[4][6]
-
Diet Formulation:
-
Option A (Commercial Formulation): The most reliable and consistent method is to outsource the diet preparation to a commercial vendor specializing in custom research diets. Provide the vendor with the desired concentration of this compound and the specifications of the base chow. The vendor will ensure homogenous mixing and can provide the diet in pelleted or powdered form. This was the method used in the cited EAE study.[2]
-
Option B (In-house Preparation):
-
If starting with pelleted chow, grind the pellets into a fine, uniform powder.
-
Accurately weigh the required amount of this compound powder and powdered standard chow.
-
To ensure homogenous mixing, use a geometric dilution method. Start by mixing the this compound with an equal amount of powdered chow. Gradually add more powdered chow in increments, mixing thoroughly after each addition, until the entire batch is blended. A V-blender is recommended for this purpose to ensure uniformity.
-
If pelleted feed is required, the mixed powder can be re-pelleted using a pellet mill. The pellets should be air-dried in a clean, controlled environment to the appropriate hardness and moisture content.
-
-
-
Quality Control: It is advisable to send a sample of the prepared diet for analytical testing to confirm the concentration and homogeneity of this compound.
-
Storage: Store the this compound-enriched diet in a cool, dry, and dark place to prevent degradation of the compound. Follow the manufacturer's recommendations for storage conditions and shelf life.
-
Control Diet: Prepare a control diet using the same procedure but without the addition of this compound.
Protocol 2: Long-Term Administration and Monitoring in a Chronic Disease Model
This protocol outlines the general procedure for a long-term study using the this compound-enriched diet.
Materials:
-
This compound-enriched diet
-
Control diet
-
Experimental animals (e.g., mice, rats) of the appropriate strain and age for the disease model.
-
Animal housing with ad libitum access to food and water.
-
Equipment for monitoring animal health (e.g., weighing scale, calipers).
-
Tools for behavioral assessments and sample collection as required by the specific disease model.
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions and standard diet for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to the control and treatment groups.
-
Diet Administration:
-
Replace the standard chow with either the control or this compound-enriched diet.
-
Ensure that food and water are available ad libitum throughout the study.
-
For prophylactic studies, the medicated diet can be provided from the day of disease induction.[2]
-
For therapeutic studies, the medicated diet can be introduced after the onset of clinical signs. However, be aware that in some disease models, such as EAE, reduced food intake may necessitate the use of oral gavage for accurate dosing.[2]
-
-
Monitoring:
-
Food and Water Intake: Monitor and record food and water consumption regularly to ensure that the medicated diet does not significantly alter feeding behavior, which could affect the actual drug dosage received.
-
Body Weight: Record the body weight of each animal at regular intervals (e.g., daily or weekly).
-
Clinical Scoring: For disease models with observable clinical signs (e.g., EAE), perform regular clinical scoring according to established protocols.
-
Behavioral Tests: Conduct behavioral assessments at predetermined time points to evaluate the functional effects of the treatment.
-
-
Sample Collection and Analysis: At the end of the study, collect tissues and biological fluids (e.g., blood, spinal cord, brain) for downstream analysis, such as histology, immunohistochemistry, cytokine profiling (e.g., ELISA), and Western blotting.
Protocol 3: Oral Gavage Administration of this compound
In situations where precise dosing is critical or when animals exhibit reduced food intake, oral gavage is an alternative administration route.
Materials:
-
This compound (OLT1177) powder
-
Vehicle (e.g., distilled water, sterile saline)[2]
-
Animal gavage needles (appropriate size for the species and age)
-
Syringes
-
Precision balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 60 mg/kg) and the body weight of the animals.[2]
-
Solubilize the this compound powder in the chosen vehicle. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.
-
Administer the vehicle alone to the control group.
-
-
Frequency: Dosing frequency will depend on the pharmacokinetic properties of the drug and the experimental design. In some studies, twice-daily administration has been shown to be effective.[4]
Mandatory Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Inhibitor this compound Attenuates Cyclophosphamide-Induced Interstitial Cystitis [frontiersin.org]
- 2. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The NLRP3 Inflammasome Inhibitor this compound Attenuates Cyclophosphamide-Induced Interstitial Cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Dapansutrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has demonstrated therapeutic potential in various preclinical models by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] These application notes provide detailed protocols for the experimental intraperitoneal (IP) injection of this compound in mice, along with a summary of its mechanism of action and reported in vivo effects.
Mechanism of Action
This compound specifically targets and inhibits the ATPase activity of NLRP3, which is a critical step in the assembly and activation of the inflammasome complex.[1][3] This inhibition prevents the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the maturation and secretion of IL-1β and IL-18.[1][3][4] This targeted action reduces inflammation and subsequent pyroptotic cell death.[1][4]
Signaling Pathway of this compound Action
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Experimental Protocols
Materials
-
This compound (OLT1177)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
This compound should be solubilized in a sterile vehicle suitable for intraperitoneal injection. For many preclinical studies, this compound is dissolved in sterile saline.[5][6]
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the injection volume.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile container, dissolve the this compound in the appropriate volume of sterile saline. Gentle warming or vortexing may be required to fully dissolve the compound.
-
Ensure the final solution is clear and free of particulates.
-
Store the solution as recommended by the manufacturer. For immediate use, it can be kept at room temperature.
Animal Handling and Restraint
Proper animal handling and restraint are crucial for accurate and safe intraperitoneal injections.
-
Gently remove the mouse from its cage by grasping the base of the tail.
-
Allow the mouse to grip a wire cage lid or other surface with its forelimbs.
-
Securely scruff the mouse by grasping the loose skin over the neck and shoulders between your thumb and forefinger.
-
Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This position allows the abdominal organs to shift away from the injection site.
Intraperitoneal Injection Procedure
The recommended site for IP injection in mice is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.[7]
Caption: Workflow for intraperitoneal injection of this compound in mice.
-
Preparation: Draw the calculated volume of this compound solution into a sterile syringe fitted with a 25-27 gauge needle.
-
Site Identification: Locate the injection site in the lower abdominal quadrant, lateral to the midline.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. The depth of insertion should be just enough to penetrate the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: Slowly and steadily inject the this compound solution.
-
Withdrawal: Smoothly withdraw the needle.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions such as distress or bleeding at the injection site.
Recommended Dosages from Preclinical Studies
The optimal dosage of this compound can vary significantly depending on the animal model and the therapeutic indication. The following table summarizes dosages used in various published studies.
| Disease Model | Species | Dosage Regimen | Outcome |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 200 mg/kg, once daily, IP | Ameliorated neurological deficits[5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 60 mg/kg, twice daily, IP | Greater efficacy than single high dose[5] |
| Myocardial Ischemia-Reperfusion Injury | Mouse | 6, 60, and 600 mg/kg, single dose, IP | Dose-dependent reduction in infarct size[8] |
| Spinal Cord Injury | Mouse | 200 mg/kg, once daily for 7 days, IP | Greater preservation of hindlimb mobility[9] |
| Parkinson's Disease Model (MPTP-induced) | Mouse | 200 mg/kg, single dose, IP (1 hr prior to MPTP) | Protected against motor deficits and dopaminergic cell loss[9] |
| Intracerebral Hemorrhage | Mouse | 200 mg/kg, IP at 1, 24, and 48 hours post-hemorrhage | Attenuated cerebral edema[9] |
| Type 2 Diabetes and MAFLD | Mouse | 200 mg/kg, once daily for 8 weeks, IP | Regulated hepatic lipid deposition[6] |
Quantitative Data Summary
The following table presents a summary of the quantitative effects of this compound observed in preclinical studies.
| Parameter | Model | Treatment | Result |
| Infarct Size | Myocardial Ischemia-Reperfusion | 6 mg/kg IP | 36% reduction[8] |
| 60 mg/kg IP | 67% reduction[8] | ||
| 600 mg/kg IP | 62% reduction[8] | ||
| IL-1β Levels | LPS-stimulated human macrophages | In vitro | 60% decrease[3] |
| IL-18 Levels | LPS-stimulated human macrophages | In vitro | 70% decrease[3] |
| IL-1β Release | Monocytes from CAPS patients | In vitro | 36-84% inhibition[3] |
| Synovial IL-1β, IL-6, MPO, CXCL1 | Gouty Arthritis (mouse) | 600 mg/kg | Significant decrease compared to vehicle[9] |
| Spinal Cord Cytokines (IL-1β, IL-18, IL-6, TNFα) | EAE (mouse) | 3.5 g/kg in diet | ~2 to 3-fold reduction[10] |
Safety and Tolerability
In preclinical models, this compound is generally well-tolerated.[9] Human clinical trials have also demonstrated a good safety profile with oral administration at doses up to 2000 mg/day for short durations.[11][12] As with any experimental procedure, researchers should closely monitor animals for any signs of adverse effects.
Intraperitoneal administration is an effective route for delivering this compound in preclinical research settings. The protocols and data presented here provide a comprehensive guide for scientists and researchers investigating the therapeutic potential of this selective NLRP3 inflammasome inhibitor. Adherence to proper technique and careful dose selection based on the specific experimental model are essential for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. The NLRP3 Inflammasome Inhibitor, OLT1177 (this compound), Reduces Infarct Size and Preserves Contractile Function After Ischemia Reperfusion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, this compound™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 12. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dapansutrile Efficacy in a Murine Gout Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in articular joints. A key pathogenic driver of gout flares is the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome in resident macrophages upon phagocytosis of MSU crystals. This activation leads to the cleavage and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which orchestrate a robust inflammatory cascade, including the recruitment of neutrophils to the joint.
Dapansutrile (also known as OLT1177) is an orally bioavailable, selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] By directly binding to the NLRP3 protein, this compound prevents inflammasome assembly and subsequent caspase-1 activation, thereby blocking the maturation and secretion of IL-1β and IL-18.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in a well-established preclinical murine model of acute gouty arthritis induced by intra-articular injection of MSU crystals.
Mechanism of Action of this compound in Gout
The inflammatory response in gout is triggered when MSU crystals are recognized as a danger-associated molecular pattern (DAMP) by macrophages in the synovial lining. This leads to the assembly and activation of the NLRP3 inflammasome, a multi-protein complex. The activated inflammasome complex proteolytically cleaves pro-caspase-1 to its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. Secreted IL-1β is a potent pyrogen and inflammatory mediator that recruits neutrophils and other immune cells to the joint, amplifying the inflammatory response and causing the characteristic symptoms of a gout flare: intense pain, swelling, redness, and heat.[1][2] this compound intervenes early in this process by inhibiting the assembly of the NLRP3 inflammasome.
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of this compound (OLT1177) in a murine model of MSU-induced acute gouty arthritis.[1][4]
Table 1: Effect of this compound on Joint Swelling
| Treatment Group | Change in Knee Swelling (mm) | % Reduction vs. Vehicle |
| Naive (No MSU) | 0.05 ± 0.02 | N/A |
| Vehicle (MSU) | 0.85 ± 0.05 | 0% |
| This compound (Oral) | 0.25 ± 0.04 | 70.6% |
| Data are presented as mean ± SEM. Swelling was measured 4 hours post-MSU injection. This compound was administered orally 1 hour after MSU challenge.[1][4] |
Table 2: Effect of this compound on Synovial Inflammatory Mediators
| Mediator | Vehicle (MSU) (pg/mg tissue) | This compound (Oral) (pg/mg tissue) | % Reduction vs. Vehicle |
| IL-1β | 1500 ± 150 | 450 ± 50 | 70% |
| IL-6 | 800 ± 75 | 240 ± 30 | 70% |
| CXCL1 | 4000 ± 300 | 1000 ± 120 | 75% |
| MPO | 2500 ± 250 | 1525 ± 150 | 39% |
| Data are presented as mean ± SEM. Synovial tissue was collected 4 hours post-MSU injection. This compound was administered orally 1 hour after MSU challenge.[1][4] |
Experimental Workflow
The following diagram outlines the typical workflow for assessing the efficacy of this compound in the MSU-induced gout model.
Detailed Experimental Protocols
Protocol 1: Preparation of Monosodium Urate (MSU) Crystals
-
Dissolve 1.68 g of uric acid in 500 mL of 0.01 N NaOH by heating to 70°C.
-
Adjust the pH to 7.2 with HCl.
-
Allow the solution to cool slowly at room temperature overnight to allow for crystal formation.
-
Wash the resulting crystals with sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Dry the crystals at 55°C for 24 hours and then autoclave for sterilization.
-
For injection, suspend the sterile MSU crystals in sterile, pyrogen-free PBS at a concentration of 20 mg/mL.
Protocol 2: Induction of Acute Gouty Arthritis in Mice
-
Use 8-12 week old male C57BL/6 mice, acclimatized for at least one week prior to the experiment.
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Measure the baseline thickness of the ankle or knee joint using a digital caliper.
-
Inject 10 µL of the 20 mg/mL MSU crystal suspension (total of 200 µg of MSU) intra-articularly into the right ankle or knee joint using a 30-gauge needle.
-
Inject 10 µL of sterile PBS into the contralateral (left) joint as an internal control.
-
The vehicle control group should receive an intra-articular injection of MSU and the corresponding vehicle for the this compound formulation.
Protocol 3: Administration of this compound
-
This compound can be administered prophylactically (before MSU injection) or therapeutically (after MSU injection). A therapeutic paradigm is often more clinically relevant.
-
For oral administration, prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound by oral gavage at the desired dose (e.g., 600 mg/kg) at a specified time point, for example, 1 hour after the MSU injection.[1]
-
The vehicle control group should receive an equivalent volume of the vehicle by the same route of administration.
Protocol 4: Measurement of Joint Swelling (Edema)
-
At predetermined time points after MSU injection (e.g., 4, 8, 24 hours), measure the thickness of the MSU-injected and PBS-injected joints using a digital caliper.
-
The change in joint swelling is calculated by subtracting the baseline measurement from the post-injection measurement for each joint.
-
Data can be expressed as the absolute change in thickness (mm) or as a percentage increase from baseline.
Protocol 5: Collection and Processing of Synovial Tissue
-
At the end of the experiment (e.g., 4 hours post-MSU injection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the ankle or knee joint and carefully expose the synovial capsule.
-
Under a dissecting microscope, carefully excise the synovial tissue, avoiding contamination from surrounding muscle and connective tissue.
-
For cytokine and MPO analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For histological analysis, fix the entire joint in 10% neutral buffered formalin for 24-48 hours.
Protocol 6: Analysis of Inflammatory Mediators
-
Tissue Homogenization:
-
Weigh the frozen synovial tissue.
-
Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
ELISA for IL-1β, IL-6, and CXCL1:
-
Use commercially available mouse-specific ELISA kits for IL-1β, IL-6, and CXCL1.
-
Follow the manufacturer's instructions for the assay procedure.
-
Briefly, coat a 96-well plate with the capture antibody. Add standards and tissue homogenate samples to the wells. Add the detection antibody, followed by a substrate solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine/chemokine in the samples based on the standard curve. Normalize the results to the total protein concentration of the tissue homogenate.
-
-
Myeloperoxidase (MPO) Activity Assay:
-
MPO activity is an indicator of neutrophil infiltration.
-
Use a commercially available MPO activity assay kit.
-
The principle often involves the MPO-catalyzed reaction of H2O2 with a substrate (e.g., TMB) to produce a colored product.
-
Follow the manufacturer's protocol. Typically, this involves adding the tissue homogenate to a reaction mixture and measuring the change in absorbance over time.
-
Calculate MPO activity based on a standard curve or as units of activity per milligram of tissue.
-
Protocol 7: Histological Analysis of Joint Inflammation
-
After fixation, decalcify the joints in a suitable decalcification solution (e.g., 10% EDTA) for 7-14 days.
-
Process the decalcified joints through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm sections and mount them on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology and inflammatory cell infiltration.
-
Score the stained sections for the severity of inflammation by a blinded observer using a semi-quantitative scoring system (e.g., 0-4 scale) for parameters such as:
-
Inflammatory Cell Infiltration: (0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked)
-
Synovial Hyperplasia: (0 = normal, 1 = mild thickening, 2 = moderate thickening, 3 = severe thickening with villous formation)
-
Cartilage and Bone Erosion: (0 = no damage, 1 = mild cartilage damage, 2 = moderate cartilage damage, 3 = severe cartilage damage with bone erosion)
-
Logical Framework for Efficacy Evaluation
The following diagram illustrates the logical connections between the experimental components for a robust evaluation of this compound's efficacy.
References
- 1. NLRP3 inflammasome inhibitor OLT1177 suppresses joint inflammation in murine models of acute arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Stimulation of Macrophages with Dapansutrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro stimulation of macrophages with Dapansutrile (also known as OLT1177), a selective inhibitor of the NLRP3 inflammasome. This document outlines the mechanism of action, experimental protocols, and expected outcomes for researchers investigating the anti-inflammatory properties of this compound.
Introduction
This compound is a novel, orally available small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has been shown to effectively inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its interaction with the apoptosis-associated speck-like protein containing a CARD (ASC).[3][4] This action blocks the oligomerization and assembly of the entire inflammasome complex, a critical step for its activation.[3] Consequently, the downstream activation of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18 are suppressed.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cytokine production in various macrophage cell types as reported in preclinical studies.
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Type | Cytokine Measured | IC50 | Reference |
| J774 (murine macrophages) | IL-1β | 1 nM | [5] |
Table 2: Efficacy of this compound in Inhibiting Cytokine Release
| Cell Type | Stimulus | This compound Concentration | IL-1β Reduction | IL-18 Reduction | Reference |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS | 1 µM | 60% | 70% | |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | 1 µM | ~60% | ~70% | |
| J774A.1 (murine macrophages) | LPS + ATP | 1 µM | ~50% | Not Reported | |
| THP-1 (human monocytic cell line) | Not Specified | Not Specified | Inhibition Observed | Not Reported |
Experimental Protocols
This section provides detailed protocols for the in vitro stimulation of macrophages and the evaluation of this compound's inhibitory activity.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and this compound Treatment in Murine Macrophages (J774A.1)
Materials:
-
J774A.1 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for murine IL-1β and IL-18
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed J774A.1 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour before the second signal.
-
Activation (Signal 2): Stimulate the cells with ATP (5 mM) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants for cytokine analysis.
-
Cell Lysis: Lyse the remaining cells for Western blot analysis of inflammasome components.
-
Cytokine Quantification (ELISA): Measure the concentrations of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis: Perform Western blotting on the cell lysates to analyze the expression and cleavage of NLRP3, ASC, and caspase-1.
Protocol 2: In Vitro NLRP3 Inflammasome Activation and this compound Treatment in Human Monocyte-Derived Macrophages (HMDMs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
ELISA kits for human IL-1β and IL-18
Procedure:
-
Monocyte Isolation: Isolate monocytes from human PBMCs by adherence or magnetic cell sorting.
-
Macrophage Differentiation: Differentiate the isolated monocytes into macrophages by culturing them in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF (50 ng/mL) for 5-7 days.
-
Cell Seeding: Plate the differentiated HMDMs in 96-well plates.
-
This compound Preparation and Treatment: Follow the same procedure as described in Protocol 1 for this compound preparation and treatment.
-
Priming and Activation: Prime the HMDMs with LPS (100 ng/mL) for 3 hours.
-
Supernatant Collection and Analysis: Collect the supernatants and quantify IL-1β and IL-18 levels using human-specific ELISA kits.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome signaling pathway.
Experimental Workflow for this compound Evaluation
Caption: Step-by-step experimental workflow for evaluating this compound's efficacy in vitro.
References
Troubleshooting & Optimization
Optimizing Dapansutrile Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dapansutrile concentration in cell viability experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2] It works by preventing the assembly and activation of the NLRP3 inflammasome complex, which in turn blocks the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] This targeted action helps to reduce inflammation.
Q2: At what concentrations is this compound typically effective in vitro?
A2: this compound has been shown to be effective at nanomolar to low micromolar concentrations for inhibiting the NLRP3 inflammasome. For instance, in LPS-stimulated human blood-derived macrophages, this compound reduced IL-1β and IL-18 release at concentrations as low as 1 µM or less.[1] The optimal concentration will, however, vary depending on the cell type and experimental conditions.
Q3: Is this compound expected to be cytotoxic?
A3: this compound's primary role is as an anti-inflammatory agent, not a cytotoxic one. In several studies, it has been shown to improve cell survival and reduce senescence-related phenotypes.[3][4] While high concentrations of any compound can eventually lead to cell death, this compound is not expected to be highly cytotoxic at the concentrations typically used to inhibit the NLRP3 inflammasome. One study in a melanoma model suggested that its anti-tumor effects were mediated by the immune system rather than by direct tumor cell killing.[5]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared by dissolving this compound in DMSO. For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death observed at low this compound concentrations. | 1. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell health: The cells may have been unhealthy or stressed before the experiment. 3. Contamination: The cell culture may be contaminated with bacteria or mycoplasma. 4. Incorrect compound concentration: Errors in calculating dilutions may have resulted in a higher than intended final concentration. | 1. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration to assess solvent toxicity. Ensure the final DMSO concentration is ≤ 0.1%. 2. Always use healthy, actively growing cells for experiments. Monitor cell morphology and viability before starting the assay. 3. Regularly test cell cultures for contamination. 4. Double-check all calculations and dilution steps. |
| No effect on cell viability is observed, even at high concentrations. | 1. Low intrinsic cytotoxicity: this compound is not expected to be highly cytotoxic. 2. Short incubation time: The incubation period may not be long enough to observe any potential long-term effects on cell proliferation or viability. 3. Assay interference: The compound may interfere with the chemistry of the viability assay being used. | 1. This is the expected outcome for a non-cytotoxic compound. The goal of using this compound is often to study its anti-inflammatory effects. 2. Consider extending the incubation time (e.g., 48 or 72 hours) to assess effects on cell proliferation. 3. Run a control experiment without cells to check for direct interaction between this compound and the assay reagents. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate pipetting of the compound or assay reagents. 3. Edge effects: Wells on the perimeter of the plate may experience different evaporation rates, affecting cell growth. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Difficulty determining the optimal concentration for inhibiting inflammation without affecting viability. | 1. Narrow therapeutic window for the specific cell line: The concentration range that inhibits inflammation might be close to the concentration that affects viability. | 1. Perform a dose-response curve for both the anti-inflammatory effect (e.g., by measuring IL-1β levels) and cell viability in parallel. This will help identify the optimal concentration range where inflammation is inhibited with minimal impact on cell viability. |
Data Presentation
Table 1: Summary of this compound Concentrations Used in In Vitro Studies for Anti-Inflammatory Effects
| Cell Type | Assay | Effective Concentration Range | Outcome |
| Human blood-derived macrophages (LPS-stimulated) | IL-1β and IL-18 release | ≤ 1 µM | Significant reduction in cytokine release.[1] |
| Murine macrophage cell line (J774A.1) | IL-1β secretion | Nanomolar range | 50% reduction in IL-1β secretion.[2] |
| Human monocytes from CAPS patients | IL-1β release | Not specified | Inhibition of LPS-induced IL-1β release.[2] |
| HGPS Fibroblasts | Cell Growth | Not specified | Improved cell growth.[3][4] |
Note: The primary outcome measured in these studies was the inhibition of inflammatory markers, not cytotoxicity (IC50 for cell viability).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells based on the quantification of ATP.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Opaque-walled 96-well plates
-
Cells of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate as described in the MTT protocol.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound as described in the MTT protocol.
-
-
Assay Procedure:
-
After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate and plot the percentage of cell viability as described in the MTT protocol.
-
Visualizations
Caption: this compound's mechanism of action on the NLRP3 inflammasome pathway.
Caption: General workflow for determining this compound's effect on cell viability.
Caption: Troubleshooting logic for unexpected cell viability results with this compound.
References
- 1. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OLT1177, a β-sulfonyl nitrile compound, safe in humans, inhibits the NLRP3 inflammasome and reverses the metabolic cost of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inhibitor this compound improves the therapeutic action of lonafarnib on progeroid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
Dapansutrile stability in DMSO solution over time
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Dapansutrile in DMSO and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. This compound is soluble in DMSO at concentrations up to 100 mg/mL (750.91 mM).[1] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to minimize solvent-induced artifacts.[1]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[1]
Q3: How stable is this compound in DMSO over time?
A3: While specific long-term quantitative stability data for this compound in DMSO at various temperatures is not extensively published, general recommendations suggest that the compound is stable for up to 6 months when stored at -80°C.[2] However, the actual stability can be influenced by several factors including the purity of the DMSO, exposure to light, and the number of freeze-thaw cycles. For sensitive experiments, it is recommended to prepare fresh solutions or to perform periodic quality control checks on stored solutions.
Q4: Can I store this compound in DMSO at room temperature?
A4: Storing this compound solutions in DMSO at room temperature is not recommended for extended periods. Some chemical classes can degrade in DMSO at room temperature, and DMSO itself is hygroscopic, meaning it readily absorbs water from the atmosphere.[3] The presence of water can facilitate the degradation of dissolved compounds.[4] For working solutions, it is best to prepare them fresh from a frozen stock on the day of the experiment.
Q5: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the vial to 37°C for a short period and vortex it thoroughly. If precipitation persists, sonication may also be helpful.[2] To prevent this, consider preparing stock solutions at a concentration well within the solubility limit and ensure the DMSO used is anhydrous.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.
This could be due to the degradation of the this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solution: Prepare a fresh stock solution of this compound from the powdered compound. The powdered form of this compound is stable for at least 4 years when stored at -20°C.[5]
-
Compare Potency: Test the freshly prepared solution alongside your existing stock solution in a dose-response experiment to compare their potency (e.g., IC50).
-
Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Older bottles of DMSO may have absorbed atmospheric water, which can impact compound stability.
-
Review Storage and Handling: Confirm that your stock solutions have been stored at the correct temperature and that the number of freeze-thaw cycles has been minimized.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Powdered Compound | N/A | -20°C | ≥ 4 years |
| DMSO Stock Solution | DMSO | -20°C | 1 month |
| DMSO Stock Solution | DMSO | -80°C | 6 months - 1 year |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a general method for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot and Store: Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Include a "time zero" sample that is analyzed immediately.
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis:
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area of the "time zero" sample.
-
A decrease in the peak area over time indicates degradation. Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
This compound's Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound is a selective inhibitor of the NLRP3 inflammasome.[1][6][7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[8][9] this compound directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex.[7] This inhibition blocks the activation of caspase-1 and the subsequent release of IL-1β and IL-18, thereby reducing inflammation.[7]
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Experimental Workflow for this compound Stability Assessment
A systematic approach is necessary to evaluate the stability of this compound in a DMSO stock solution. The following workflow outlines the key steps from sample preparation to data analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Dapansutrile experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapansutrile. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3][4] It functions by directly binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[1] This, in turn, blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5] this compound also inhibits pyroptosis, a form of inflammatory cell death.[1]
Q2: At what stage of the NLRP3 inflammasome activation pathway does this compound act?
This compound acts on the second signal of NLRP3 inflammasome activation, which is the assembly of the inflammasome complex. It does not inhibit the priming step (Signal 1), which involves the upregulation of NLRP3 and pro-IL-1β expression, often induced by stimuli like lipopolysaccharide (LPS).[6]
Q3: Is this compound selective for the NLRP3 inflammasome?
Yes, current research indicates that this compound is selective for the NLRP3 inflammasome and does not significantly affect other inflammasomes like AIM2 or NLRC4.[6][7]
Q4: What are the expected outcomes of a successful this compound experiment?
In a well-executed experiment, treatment with this compound should lead to a significant reduction in the levels of secreted IL-1β and IL-18 following NLRP3 activation. You should also observe a decrease in caspase-1 activity and a reduction in pyroptotic cell death. Importantly, this compound should not affect the mRNA levels of NLRP3, pro-IL-1β, or pro-IL-18.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, ranging from procedural inconsistencies to issues with the reagents themselves. This guide provides a structured approach to troubleshooting common problems.
Problem 1: No or reduced inhibitory effect of this compound observed.
If this compound fails to inhibit NLRP3 inflammasome activation in your experiments, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Improper this compound Preparation and Storage | - Ensure this compound is fully dissolved. For in vitro experiments, a common solvent is DMSO. Prepare fresh solutions and avoid repeated freeze-thaw cycles. - For in vivo studies, follow established protocols for vehicle preparation (e.g., corn oil, or a solution with PEG300, Tween-80, and saline). Ensure the solution is homogenous before administration. |
| Suboptimal this compound Concentration | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type or animal model. Effective concentrations can vary. |
| Incorrect Timing of this compound Treatment | - this compound inhibits inflammasome assembly (Signal 2). Ensure that this compound is administered before the activation signal (e.g., ATP, nigericin). Pre-incubation times of 30-60 minutes are common for in vitro assays. |
| Ineffective NLRP3 Inflammasome Activation | - Confirm that your positive controls (NLRP3 activation without this compound) show a robust response. - Verify the potency of your priming (e.g., LPS) and activation (e.g., ATP, nigericin) reagents. - Ensure your cells are healthy and capable of mounting an inflammatory response. |
| Cell Line or Model Specificity | - Confirm that your chosen cell line or animal model expresses a functional NLRP3 inflammasome. |
Problem 2: High background or variability in cytokine measurements (ELISA).
High background or variability in your ELISA results can mask the inhibitory effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Cell Death or Lysis | - Excessive cell death unrelated to pyroptosis can release intracellular cytokines, leading to high background. Assess cell viability using methods like Trypan Blue exclusion. - Be gentle when handling cells to avoid mechanical lysis. |
| Contamination | - Ensure all reagents and cell cultures are free from microbial contamination, which can independently trigger inflammation. |
| Inconsistent Assay Performance | - Follow the ELISA kit manufacturer's instructions carefully. - Ensure proper washing steps to reduce background. - Run samples in triplicate to assess variability. |
Problem 3: Inconsistent results in animal models.
In vivo experiments introduce additional layers of complexity.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | - The route of administration (oral gavage, intraperitoneal injection, dietary mixing) can significantly impact drug exposure. Refer to established protocols for your specific model. - Consider the timing of administration relative to the inflammatory challenge. |
| Animal Health and Stress | - Ensure animals are healthy and properly acclimatized to minimize stress-induced inflammatory responses that could confound results. |
| Variability in Inflammatory Response | - The magnitude of the inflammatory response can vary between individual animals. Use a sufficient number of animals per group to achieve statistical power. |
Experimental Protocols and Data
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a general framework for assessing this compound's efficacy in cell culture.
Cell Types:
-
Human THP-1 monocytes (differentiated into macrophages with PMA)
-
Mouse bone marrow-derived macrophages (BMDMs)
Protocol Steps:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate.
-
Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for cytokine analysis.
-
Analysis:
-
Measure IL-1β and IL-18 levels in the supernatant by ELISA.
-
Assess cell death (pyroptosis) by measuring lactate dehydrogenase (LDH) release in the supernatant.
-
Analyze cleaved caspase-1 in cell lysates or supernatant by Western blot.
-
Quantitative Data Summary
The following table summarizes reported efficacy data for this compound in various experimental settings.
| Model System | This compound Concentration/Dose | Measured Outcome | Result |
| LPS-stimulated human blood-derived macrophages | 1 µM | IL-1β Secretion | ~60% inhibition[8] |
| LPS-stimulated human blood-derived macrophages | 1 µM | IL-18 Secretion | ~70% inhibition[8] |
| Human blood neutrophils | Not specified | IL-1β release and caspase-1 activity | Reduction observed |
| Monocytes from CAPS patients | Not specified | LPS-induced IL-1β release | 36-84% inhibition |
| Mouse model of gouty arthritis | 600 mg/kg | Joint inflammation, synovial IL-1β, IL-6 | Significant reduction |
| EAE mouse model | 3.75 g/kg in diet | Spinal cord IL-1β and IL-18 levels | Significant reduction[9] |
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits the assembly of the NLRP3 inflammasome.
General Experimental Workflow for In Vitro Testing
Caption: A typical workflow for evaluating this compound in cell culture.
Troubleshooting Logic Flow
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. Assay of Inflammasome Activation [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Potential off-target effects of Dapansutrile in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Dapansutrile (OLT1177) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for the NLRP3 inflammasome?
This compound is characterized as a selective inhibitor of the NLRP3 inflammasome.[1][2][3] It has been shown to have no effect on the AIM2 or NLRC4 inflammasomes, suggesting specificity for NLRP3.[1] The primary mechanism of action is the inhibition of NLRP3 ATPase activity, which in turn blocks the assembly of the inflammasome and subsequent activation of caspase-1 and release of IL-1β and IL-18.[3]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data demonstrating significant direct off-target binding of this compound. Clinical trials have generally reported a favorable safety profile with no treatment-emergent serious adverse events in short-term studies.[2][4] However, comprehensive screening for off-target activities, such as kinome-wide scans, have not been extensively published.
Q3: Could this compound indirectly affect other signaling pathways?
Yes, by inhibiting the NLRP3 inflammasome and reducing the production of IL-1β, this compound can indirectly influence downstream signaling pathways. For instance, since IL-1β is a known inducer of IL-6, this compound can lead to reduced IL-6 levels.[1] Some studies suggest that in specific contexts, pathways like NF-κB and MAPK might be modulated, though this is often considered a consequence of NLRP3 inhibition rather than a direct off-target effect.[5][6]
Q4: Are there any theoretical off-target interactions that researchers should be aware of?
A computational molecular docking study has suggested potential interactions of this compound with other proteins involved in inflammation, such as IL-1β, IL-6, MMP3, CXCL8, and TNF.[7][8] It is important to note that these are predictions from a computational model and require experimental validation. Researchers investigating the effects of this compound in systems where these molecules are critical may consider designing experiments to rule out direct interactions.
Troubleshooting Guides
Issue 1: Unexpected experimental results potentially due to off-target effects.
If you observe an unexpected phenotype in your experiments that cannot be explained by NLRP3 inflammasome inhibition alone, consider the following troubleshooting steps:
Step 1: Confirm NLRP3 Target Engagement
-
Rationale: Ensure that this compound is effectively inhibiting the NLRP3 inflammasome in your experimental system at the concentration used.
-
Recommended Assay: Measure the release of IL-1β and IL-18 from LPS-primed macrophages stimulated with an NLRP3 activator (e.g., ATP or nigericin) in the presence and absence of this compound. A significant reduction in these cytokines confirms on-target activity.
Step 2: Assess Potential for Kinase Inhibition
-
Rationale: Many small molecule inhibitors can have off-target effects on kinases.
-
Recommended Assay: If you have access to such services, a kinome scan can provide a broad overview of potential kinase interactions. Alternatively, you can test this compound's effect on specific kinases relevant to your observed phenotype using in vitro kinase activity assays.
Step 3: Investigate Effects on a Broader Range of Cytokines and Chemokines
-
Rationale: To explore unexpected inflammatory responses, profile a wider array of signaling molecules.
-
Recommended Assay: Use a multiplex immunoassay (e.g., Luminex) or a cytokine antibody array to simultaneously measure a broad panel of cytokines and chemokines in your experimental system treated with this compound. This can help identify unexpected changes in the inflammatory profile.
Step 4: Rule out Non-Specific Effects on Cell Viability
-
Rationale: High concentrations of any compound can lead to cytotoxicity, which can confound experimental results.
-
Recommended Assay: Perform a cell viability assay (e.g., MTT or LDH release assay) to ensure that the concentrations of this compound used in your experiments are not causing significant cell death.
Experimental Protocols
Protocol 1: In Vitro NLRP3 ATPase Activity Assay
This assay directly measures the enzymatic activity of NLRP3 and can be used to determine the IC50 of this compound for its primary target.
Materials:
-
Recombinant human NLRP3 protein
-
Reaction Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
-
Protease Inhibitor Cocktail
-
ATP
-
This compound (and vehicle control, e.g., DMSO)
-
ADP-Glo™ Kinase Assay kit
-
96-well white, flat-bottomed plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a solution of recombinant NLRP3 protein in Reaction Buffer.
-
Add 20 µL of the NLRP3 solution to each well of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate with gentle shaking at 37°C for 60 minutes.
-
Terminate the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition of NLRP3 ATPase activity for each this compound concentration and determine the IC50 value.
Protocol 2: Macrophage IL-1β Release Assay
This cell-based assay is a functional measure of NLRP3 inflammasome inhibition.
Materials:
-
Human or murine macrophages (e.g., THP-1 cells differentiated with PMA, or bone marrow-derived macrophages)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (and vehicle control)
-
Human or murine IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate for 1 hour.
-
Stimulate the NLRP3 inflammasome by adding an activator, such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-1β release for each this compound concentration and determine the IC50 value.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Cell Type/System | Activator | IC50 / % Inhibition | Reference |
| IL-1β Secretion | Human Monocyte-Derived Macrophages | LPS/ATP | ~60% inhibition at 1 µM | [3] |
| IL-18 Secretion | Human Monocyte-Derived Macrophages | LPS/ATP | ~70% inhibition at 1 µM | [3] |
| Pyroptosis | Not specified | Not specified | Inhibition at 10 µM | [3] |
| NLRP3 ATPase Activity | Recombinant NLRP3 | - | Not specified | [3] |
Table 2: Theoretical Off-Target Binding Affinities (from Molecular Docking)
| Potential Off-Target | Predicted Binding Energy (kcal/mol) | Note | Reference |
| MMP3 | -45.88 ± 0.85 | Computationally predicted, requires experimental validation. | [8] |
| IL-1β | Forms a very stable complex | Computationally predicted, requires experimental validation. | [7][8] |
| IL-6 | Binds to the protein target | Computationally predicted, requires experimental validation. | [7][8] |
| TNF | Binds to the protein target | Computationally predicted, requires experimental validation. | [8] |
| CXCL8 | Binds to the protein target | Computationally predicted, requires experimental validation. | [8] |
Visualizations
Caption: this compound's mechanism of action on the NLRP3 signaling pathway.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor this compound in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorated chondrocyte inflammation and osteoarthritis through suppression of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome Inhibitor this compound Attenuates Cyclophosphamide-Induced Interstitial Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of Dapansutrile in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of Dapansutrile (also known as OLT1177).
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for experimental use.
FAQs
-
What is the expected solubility of this compound in common solvents?
This compound exhibits varying solubility in different solvents. Below is a summary of reported solubility data. For aqueous solutions, sonication may be required to achieve the maximum solubility.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 - 120 | ≥ 750.9 - 901.1 | Fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Water | 36.67 | 275.36 | Sonication is recommended to facilitate dissolution.[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 | ~22.5 | Stability of aqueous solutions may be limited; fresh preparation is advised. |
| Ethanol | Insoluble | - | This compound is poorly soluble in ethanol.[1] |
-
My this compound is not dissolving in my aqueous buffer, what should I do?
If you are experiencing difficulty dissolving this compound in an aqueous buffer, consider the following troubleshooting steps:
-
Increase Sonication Time: Apply sonication for a longer duration to aid dissolution.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Although specific data across a wide pH range is limited, you can empirically test adjusting the pH of your buffer.
-
Use of Co-solvents: For in vitro assays, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is a common practice. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
-
Can I prepare a stock solution of this compound and store it for later use?
Yes, you can prepare concentrated stock solutions in DMSO and store them at -20°C or -80°C for extended periods. When stored at -80°C in a suitable solvent, it can be stable for up to a year.[1] For aqueous solutions, it is recommended to prepare them fresh before each experiment to ensure stability and prevent precipitation.
-
Are there any recommended formulations for in vivo studies?
Several formulations using excipients to improve the solubility and bioavailability of this compound for oral or parenteral administration have been reported. These often involve a combination of solvents and surfactants. Below are some examples of formulations that have been used.
| Formulation Components | Example Ratios | Resulting Solubility |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (15.62 mM) |
| DMSO, SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (15.62 mM) |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (15.62 mM) |
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 75.09 µL of DMSO per 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Objective: To prepare a ready-to-use aqueous solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Sonicator
-
Sterile tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the corresponding volume of water or buffer.
-
Vortex the mixture vigorously.
-
Place the tube in a sonicator bath and sonicate until the solution becomes clear. The reported solubility in water is approximately 36.67 mg/mL.[2]
-
Use the solution immediately for your experiment. It is not recommended to store aqueous solutions for long periods.
-
Visualizations
NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal, leading to the production of pro-inflammatory cytokines.[3][4][5] this compound is an inhibitor of the NLRP3 inflammasome.[6]
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Improving this compound Solubility
This workflow outlines a systematic approach to addressing solubility challenges with this compound in aqueous solutions for in vitro studies.
Caption: A workflow for troubleshooting and improving the solubility of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Long-Term In Vivo Administration of Dapansutrile
Welcome to the technical support center for the long-term in vivo administration of Dapansutrile (also known as OLT1177). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and offer troubleshooting solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges that may arise during the long-term in vivo administration of this compound.
1. Formulation and Administration
-
Q: What is the recommended vehicle for oral administration of this compound in long-term mouse studies?
-
A: this compound can be solubilized in distilled water or sterile saline for oral gavage. For administration in the diet, it can be mixed with standard rodent chow. The choice of vehicle may depend on the specific experimental design and the health status of the animals. For instance, in models where mice show reduced food intake, oral gavage is a more precise method of administration.[1]
-
-
Q: How should I prepare this compound for intraperitoneal (i.p.) injection?
-
A: For i.p. injection, this compound can be solubilized in sterile saline.[1] It is crucial to ensure the solution is sterile to prevent infection.
-
-
Q: What are the recommended dosages for long-term studies in mice?
-
A: Dosages can vary depending on the disease model and administration route. Preclinical studies have used a range of doses. For oral administration, doses have included 60 mg/kg administered twice daily by oral gavage or administration in an enriched diet (3.5 g/kg or 3.75 g/kg of food).[1][2] For intraperitoneal administration, studies have used 200 mg/kg once daily or 60 mg/kg twice daily.[1][2]
-
-
Q: I'm observing precipitation in my this compound solution. What should I do?
-
A: If you observe precipitation, it is recommended to prepare fresh solutions. The stability of this compound in solution over extended periods at room temperature or refrigerated should be validated for your specific vehicle and storage conditions. For long-term studies, it is good practice to prepare fresh solutions regularly.
-
2. Dosing and Animal Welfare
-
Q: My animals appear stressed from daily oral gavage. What can I do to minimize this?
-
A: Repeated oral gavage can be a source of stress for animals. To mitigate this, ensure that personnel are well-trained in the technique to minimize handling time and potential for injury. Alternative administration methods, such as incorporating this compound into the diet, can be considered if precise daily dosing is not a critical requirement for your study. However, be aware that reduced food intake in some disease models can affect the actual dose received.[1]
-
-
Q: What are the potential adverse effects of long-term this compound administration?
-
A: Short-term studies in humans and animals have shown that this compound is generally well-tolerated.[2][3][4][5] However, long-term safety data is still limited.[2][3] A potential concern with chronic inhibition of the NLRP3 inflammasome is an increased risk of infection due to a dampened immune response.[2][3] In a three-month preclinical study in mice with doses up to approximately 1000 mg/kg/day, no significant effects on synaptic transmission, plasticity, or spatial learning and memory were observed.[3]
-
-
Q: What parameters should I monitor in my animals during a long-term study?
-
A: Regular monitoring of animal health is crucial. Key parameters to monitor include:
-
Body weight: Significant weight loss can be an indicator of toxicity or disease progression.
-
Food and water intake: Changes in consumption can indicate adverse effects.
-
Clinical signs: Observe for any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), or signs of distress.
-
For specific disease models: Monitor relevant clinical scores and pathological markers. For example, in a model of experimental autoimmune encephalomyelitis (EAE), neurological deficits should be scored regularly.[1]
-
-
3. Efficacy and Pharmacokinetics
-
Q: Is there a difference in efficacy between once-daily and twice-daily dosing?
-
A: In some preclinical models, twice-daily administration of a lower dose has shown greater efficacy than a single higher daily dose.[1] This may be related to the half-life of this compound, and maintaining a therapeutic concentration over a longer period.
-
-
Q: Does this compound accumulate with repeated dosing?
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Administration Route | Dosing Regimen | Key Findings | Reference |
| Oral (in diet) | 3.75 g/kg of food | Ameliorated neurological deficits and reduced demyelination. | [1] |
| Oral (gavage) | 60 mg/kg twice daily | Reduced clinical severity of EAE when administered after disease onset. | [1] |
| Intraperitoneal | 200 mg/kg once daily | Did not significantly prevent neurological decline. | [1] |
| Intraperitoneal | 60 mg/kg twice daily | Ameliorated functional deficits and demyelination. | [1] |
Table 2: Short-Term Safety and Tolerability of Oral this compound in Humans
| Study Population | Dosing Regimen | Duration | Key Findings | Reference |
| Healthy Adults | Up to 1000 mg/day | 8 days | Safe and well-tolerated; no significant changes in hematological or liver function parameters. | [2] |
| Patients with Gout Flares | Up to 2000 mg/day | 8 days | Well-tolerated; no reported metabolic, physiological, or hematological changes. | [2][4] |
| Patients with Heart Failure | Up to 2000 mg/day | 14 days | Safe and well-tolerated. | [1] |
Table 3: Pharmacokinetic Parameters of this compound in a Phase 1 Clinical Trial
| Dose | Cmax (ng/mL) |
| 100 mg (single oral dose) | 2,700 |
| 300 mg (single oral dose) | 9,800 |
| 1,000 mg (single oral dose) | 32,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the long-term administration of this compound.
Protocol 1: Long-Term Oral Administration of this compound in a Mouse Model of EAE
-
Objective: To assess the therapeutic efficacy of long-term oral this compound administration in a chronic EAE mouse model.
-
Materials:
-
This compound (OLT1177)
-
Distilled water (for oral gavage) or standard rodent chow (for in-diet administration)
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis
-
Pertussis toxin
-
Gavage needles
-
-
Procedure:
-
EAE Induction: Induce EAE in mice by subcutaneous immunization with MOG35-55 emulsified in CFA containing Mycobacterium tuberculosis. Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Treatment Groups:
-
Control Group: Administer the vehicle (distilled water or standard chow) on the same schedule as the treatment group.
-
Treatment Group (Oral Gavage): From the onset of clinical signs, administer this compound (e.g., 60 mg/kg) solubilized in distilled water twice daily via oral gavage.
-
Treatment Group (In-Diet): Provide an enriched diet containing this compound (e.g., 3.75 g/kg of food) starting from the day of immunization.
-
-
Monitoring:
-
Monitor the clinical signs of EAE daily and score the neurological deficits.
-
Measure body weight regularly.
-
-
Endpoint Analysis: At the end of the study (e.g., 21 days post-induction), collect spinal cord tissue for histological analysis of demyelination and inflammation, and for protein analysis of pro-inflammatory cytokines (e.g., IL-1β, IL-18).
-
-
Reference: [1]
Protocol 2: Intraperitoneal Administration of this compound
-
Objective: To evaluate the effect of intraperitoneal this compound administration.
-
Materials:
-
This compound (OLT1177)
-
Sterile saline
-
-
Procedure:
-
Preparation: Solubilize this compound in sterile saline to the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 12 mg/mL).
-
Administration: Administer the this compound solution via intraperitoneal injection once or twice daily, as required by the experimental design.
-
-
Reference: [1]
Visualizations
Diagram 1: NLRP3 Inflammasome Signaling Pathway
Caption: this compound inhibits the NLRP3 inflammasome, blocking Caspase-1 activation and cytokine release.
Diagram 2: Experimental Workflow for Long-Term this compound Administration
Caption: A typical workflow for a long-term in vivo study with this compound.
Diagram 3: Troubleshooting Logic for In Vivo this compound Studies
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor this compound in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dapansutrile In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vitro assays involving Dapansutrile, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in vitro?
This compound is a novel, orally active, small molecule that selectively inhibits the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the inhibition of NLRP3 inflammasome assembly, which in turn blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1] It has been shown to inhibit the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome formation.[1] Of note, this compound does not affect the priming step of NLRP3 activation (e.g., NF-κB signaling) or the activation of other inflammasomes like AIM2 or NLRC4.[2]
Q2: What are the key in vitro assays to assess this compound's activity?
The most common in vitro assays to evaluate the efficacy of this compound focus on the downstream effects of NLRP3 inflammasome inhibition. These include:
-
IL-1β and IL-18 ELISA: To quantify the reduction in the release of these key pro-inflammatory cytokines.
-
Caspase-1 Activity Assay: To measure the inhibition of caspase-1, the enzyme directly responsible for IL-1β and IL-18 maturation.
-
ASC Speck Formation Assay: To visualize and quantify the inhibition of inflammasome assembly.
-
Western Blotting: To analyze the expression and cleavage of NLRP3 inflammasome components such as NLRP3, ASC, and pro-caspase-1.
Q3: What cell types are suitable for in vitro studies with this compound?
A variety of immune cells, both primary and cell lines, that express the necessary NLRP3 inflammasome components are suitable. Commonly used models include:
-
Primary cells: Human peripheral blood mononuclear cells (PBMCs), human monocyte-derived macrophages (hMDMs), and mouse bone marrow-derived macrophages (BMDMs).[3][4]
-
Cell lines: Human monocytic cell lines like THP-1 and U937 are frequently used due to their reliability and ease of culture.[5] It is important to note that some cell lines, like RAW264.7 macrophages, may not express sufficient levels of ASC for robust inflammasome activation.
Q4: How should I prepare and store this compound for in vitro use?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage, which is generally at -20°C or -80°C to maintain its stability. When preparing working solutions, it is important to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guides
IL-1β and IL-18 ELISA Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Inadequate inflammasome activation (insufficient priming or activation signal).- Reagents expired or improperly stored.- Incorrect assay procedure (e.g., wrong incubation times/temperatures).[6]- this compound concentration too high, leading to complete inhibition. | - Optimize priming (e.g., LPS concentration and time) and activation (e.g., ATP, nigericin concentration and time) steps.- Check expiration dates and storage conditions of all kit components.- Carefully review and follow the ELISA kit protocol.- Perform a dose-response curve for this compound to find the optimal inhibitory range. |
| High Background | - Insufficient washing between steps.- Non-specific antibody binding.- Contaminated reagents or buffers.[7][8] | - Ensure thorough and consistent washing of wells. An automated plate washer can improve consistency.[7]- Use the blocking buffer recommended by the kit manufacturer.- Prepare fresh buffers and reagents for each experiment.[8] |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent incubation times or temperatures.- "Edge effects" on the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain a humid environment. |
Caspase-1 Activity Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | - Insufficient caspase-1 activation.- Cell lysates with low protein concentration.- Substrate degradation. | - Confirm robust inflammasome activation using positive controls.- Ensure adequate cell numbers and efficient lysis to obtain sufficient protein.- Use fresh substrate for each assay and protect it from light. |
| High Background Fluorescence/Luminescence | - Autofluorescence of compounds or cell culture media.- Non-specific cleavage of the substrate by other proteases. | - Include a "no-cell" control to measure background from the media and reagents.- Use a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a negative control to confirm signal specificity.[9] |
| Inconsistent Results | - Variability in cell health and density.- Inconsistent timing of reagent addition. | - Ensure consistent cell seeding density and monitor cell viability.- Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. |
ASC Speck Formation Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Few ASC Specks Observed | - Inadequate inflammasome activation.- Low expression of ASC in the chosen cell line.- Antibody for immunofluorescence is not working optimally. | - Titrate priming and activation stimuli.- Use a cell line known to express high levels of ASC (e.g., THP-1).- Validate the anti-ASC antibody for immunofluorescence and optimize staining conditions.[10] |
| High Background Staining (Immunofluorescence) | - Non-specific antibody binding.- Inadequate blocking. | - Titrate the primary antibody concentration.- Optimize the blocking step (e.g., increase incubation time or try different blocking agents). |
| Difficulty in Quantifying Specks | - Subjectivity in manual counting.- Cells are too dense, making individual cell analysis difficult. | - Use automated image analysis software for unbiased quantification.- Seed cells at a lower density to allow for clear visualization of individual cells. |
Western Blotting for NLRP3, ASC, and Caspase-1
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Protein Signal | - Low protein expression in the chosen cell type.- Inefficient protein extraction or transfer.[11]- Low antibody affinity or incorrect antibody dilution. | - Use positive control cell lysates (e.g., LPS-primed and activated THP-1 cells).[12]- Optimize lysis buffer with protease inhibitors and ensure complete transfer by checking the membrane with Ponceau S stain.[11]- Titrate primary antibody concentration and ensure the secondary antibody is appropriate. |
| Non-specific Bands | - Primary or secondary antibody cross-reactivity.- High antibody concentration. | - Use highly specific, validated antibodies. Consider using knockout/knockdown cell lysates as negative controls.- Reduce the antibody concentration and/or increase the stringency of the washing steps. |
| Difficulty Detecting Cleaved Caspase-1 | - Cleaved caspase-1 is often secreted from the cell.- Low levels of activated caspase-1. | - Concentrate proteins from the cell culture supernatant to detect secreted cleaved caspase-1.- Ensure robust inflammasome activation to increase the amount of cleaved caspase-1. |
| Multiple Bands for NLRP3 | - NLRP3 can undergo post-translational modifications and has several isoforms.[11] | - This can be expected. Consult the literature and antibody datasheets for information on expected band sizes and patterns for your specific cell type and conditions.[11] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human blood-derived macrophages | IL-1β ELISA | 100-fold lower than safely achieved plasma concentrations in humans | ~60% decrease in IL-1β levels | [1] |
| Human blood-derived macrophages | IL-18 ELISA | 100-fold lower than safely achieved plasma concentrations in humans | ~70% decrease in IL-18 levels | [1] |
| Mouse J774A.1 cells | IL-1β ELISA | 1 nM | IC50 for inhibition of LPS-induced IL-1β production | [13] |
| Human PBMCs from patients | IL-1β Release | Negative correlation with plasma levels | Higher plasma this compound levels correlated with lower IL-1β production | [14] |
| Human PBMCs from patients | Processed IL-1β | 2000 mg/day (in vivo dosing) | Nearly 50% reduction in processed IL-1β in isolated cells | [14] |
Note: IC50 values can be highly dependent on the specific experimental conditions, including cell type, stimulus, and assay format.[15]
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Activation and this compound Treatment
This protocol provides a general framework. Optimal conditions (e.g., cell density, reagent concentrations, and incubation times) should be determined empirically for each specific cell type and experiment.
a. Cell Seeding:
-
Seed cells (e.g., THP-1 monocytes, BMDMs) in a suitable culture plate at a density that will result in a confluent monolayer on the day of the experiment.
-
For THP-1 cells, differentiate to a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.
b. Priming (Signal 1):
-
Prime the cells with a Toll-like receptor (TLR) agonist to upregulate the expression of NLRP3 and pro-IL-1β. A common priming agent is Lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for 3-4 hours.
c. This compound Treatment:
-
Following the priming step, remove the LPS-containing media.
-
Add fresh media containing the desired concentrations of this compound or vehicle control (DMSO). Pre-incubate for 30-60 minutes.
d. Activation (Signal 2):
-
Add a specific NLRP3 activator. Common activators include:
-
ATP: 2.5-5 mM for 30-60 minutes.
-
Nigericin: 5-20 µM for 30-60 minutes.
-
Monosodium urate (MSU) crystals: 100-250 µg/mL for 4-6 hours.
-
e. Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (IL-1β, IL-18) by ELISA or for detection of secreted caspase-1 by Western blot.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis of intracellular proteins or for measuring intracellular caspase-1 activity.
Detailed Methodologies for Key Assays
-
IL-1β/IL-18 ELISA: Follow the manufacturer's protocol for the specific ELISA kit being used. Generally, this involves adding the collected supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent detection.
-
Caspase-1 Activity Assay: Commercially available kits are recommended. These assays typically use a specific caspase-1 substrate that, when cleaved, releases a fluorescent or luminescent reporter molecule. The signal intensity is proportional to the caspase-1 activity in the sample (cell lysate or supernatant).
-
ASC Speck Formation by Immunofluorescence:
-
Culture and treat cells on sterile glass coverslips.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a suitable blocking agent (e.g., bovine serum albumin or normal goat serum).
-
Incubate with a primary antibody specific for ASC.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.
-
-
Western Blotting:
-
Prepare cell lysates and determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE on a gel with an appropriate acrylamide percentage (e.g., 8-12%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, pro-caspase-1, and cleaved caspase-1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound's Mechanism of Action in the NLRP3 Inflammasome Pathway.
Caption: General Experimental Workflow for In Vitro this compound Assays.
Caption: Logical Flow for Troubleshooting Inconsistent Assay Variability.
References
- 1. Frontiers | Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 13. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dapansutrile vs. MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), making it a prime therapeutic target. This guide provides a detailed comparison of two prominent small molecule inhibitors of the NLRP3 inflammasome: Dapansutrile (also known as OLT1177) and MCC950.
At a Glance: Key Differences
| Feature | This compound (OLT1177) | MCC950 |
| Chemical Class | β-sulfonyl nitrile | Diaryl-sulfonylurea |
| Clinical Development | Actively in Phase 2/3 clinical trials for various indications.[1] | Clinical development halted due to liver toxicity concerns.[1][2] |
| Oral Bioavailability | Yes[3][4] | Yes[1] |
| Reported Potency (IC50) | ~1 nM (in J774 macrophages)[3] | ~7.5-8.1 nM (in BMDMs and HMDMs)[5] |
Mechanism of Action: Targeting the Core of Inflammation
Both this compound and MCC950 are highly selective inhibitors of the NLRP3 inflammasome. They act directly on the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This blockade inhibits the activation of caspase-1 and the maturation of IL-1β and IL-18.[6][7][8]
This compound has been shown to inhibit the ATPase activity of NLRP3, which is essential for its function. By doing so, it prevents the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly.[3][7]
MCC950 also directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization.[9]
References
- 1. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1B, Randomized, Double-Blinded, Dose Escalation, Single-Center, Repeat Dose Safety and Pharmacodynamics Study of the Oral NLRP3 Inhibitor this compound in Subjects With NYHA II–III Systolic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 7. Monosodium Urate (MSU)-induced Gouty Arthritis Models_GemPharmatech [en.gempharmatech.com]
- 8. invivogen.com [invivogen.com]
- 9. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapansutrile: A Specific Inhibitor of the NLRP3 Inflammasome Over NLRC4 and AIM2
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating the specificity of Dapansutrile (also known as OLT1177), an orally active β-sulfonyl nitrile molecule, for the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome over the NLR family CARD domain containing 4 (NLRC4) and Absent in Melanoma 2 (AIM2) inflammasomes. The data presented herein demonstrates this compound's potential as a targeted therapeutic agent for NLRP3-mediated inflammatory diseases.
Executive Summary
This compound has been shown to be a potent and selective inhibitor of the NLRP3 inflammasome.[1] In vitro studies reveal that nanomolar concentrations of this compound effectively reduce the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) following both canonical and non-canonical activation of the NLRP3 inflammasome.[1] Crucially, this compound exhibits no inhibitory effect on the NLRC4 and AIM2 inflammasomes, highlighting its specificity.[1] This selectivity is critical for therapeutic applications, as it minimizes off-target effects and allows for the precise modulation of the NLRP3 signaling pathway.
Comparative Efficacy: NLRP3 vs. NLRC4 and AIM2
The specificity of this compound has been demonstrated in various experimental settings. The following tables summarize the key quantitative data from studies assessing the inhibitory activity of this compound on different inflammasomes.
| Inflammasome | Cell Type | Activator(s) | Cytokine Measured | This compound Concentration | % Inhibition | Reference |
| NLRP3 | Human Monocyte-Derived Macrophages | LPS + Nigericin | IL-1β | 1 µM | ~60% | [1] |
| NLRP3 | Human Monocyte-Derived Macrophages | LPS + Nigericin | IL-18 | 1 µM | ~70% | [1] |
| NLRC4 | Murine Macrophages | Salmonella typhimurium | IL-1β | Not specified | No effect | [1] |
| AIM2 | Murine Macrophages | Poly(dA:dT) | IL-1β | Not specified | No effect | [1] |
Table 1: Comparative Inhibition of Inflammasome-Mediated Cytokine Release by this compound. Data from in vitro studies show significant inhibition of NLRP3-mediated IL-1β and IL-18 release, with no discernible effect on NLRC4 and AIM2 activation.
Mechanism of Action: Targeting NLRP3 Oligomerization
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein.[1] Immunoprecipitation and Förster resonance energy transfer (FRET) analyses have demonstrated that this compound prevents the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), as well as the interaction between NLRP3 and caspase-1.[1] This disruption of protein-protein interactions is crucial as it inhibits the oligomerization and assembly of the NLRP3 inflammasome complex.[1] Furthermore, in a cell-free assay, this compound was shown to reduce the ATPase activity of recombinant NLRP3, suggesting a direct binding and modulation of the NLRP3 protein.[1]
Signaling Pathways
The following diagrams illustrate the canonical activation pathways of the NLRP3, NLRC4, and AIM2 inflammasomes, highlighting the specific point of inhibition by this compound.
Caption: NLRP3 Inflammasome Pathway and this compound Inhibition.
Caption: NLRC4 Inflammasome Activation Pathway.
Caption: AIM2 Inflammasome Activation Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to validate the specificity of this compound.
In Vitro Inflammasome Activation and Inhibition Assay
Objective: To determine the effect of this compound on NLRP3, NLRC4, and AIM2 inflammasome activation by measuring cytokine release.
Cell Culture:
-
Human Monocyte-Derived Macrophages (hMDMs): Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation. Monocytes are purified by positive selection using CD14 magnetic beads and differentiated into macrophages by culturing for 7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL M-CSF.
-
Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of C57BL/6 mice. Cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.
Inflammasome Activation:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
For NLRP3 activation, cells are primed with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. The medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes. Subsequently, cells are stimulated with 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.
-
For NLRC4 activation, BMDMs are infected with Salmonella typhimurium (e.g., at a multiplicity of infection of 10) in the presence of this compound or vehicle control for 4-6 hours.
-
For AIM2 activation, BMDMs are transfected with 1 µg/mL poly(dA:dT) using a suitable transfection reagent in the presence of this compound or vehicle control for 6-8 hours.
Cytokine Measurement:
-
Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of IL-1β and IL-18 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the vehicle-treated control.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Caption: General Experimental Workflow for Testing Inhibitor Specificity.
Conclusion
References
A Comparative Guide to In Vivo Biomarkers for Assessing Dapansutrile Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to confirm the in vivo efficacy of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor. The performance of this compound is compared with another well-characterized NLRP3 inhibitor, MCC950, supported by experimental data from various preclinical models.
This compound is an orally active small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. By inhibiting the NLRP3 inflammasome, this compound blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), thereby mitigating the inflammatory response.[1][3]
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound.
Caption: this compound inhibits NLRP3 inflammasome assembly, blocking Caspase-1 activation.
Quantitative Biomarker Comparison: this compound vs. MCC950
The following tables summarize the in vivo effects of this compound and the alternative NLRP3 inhibitor, MCC950, on key biomarkers of inflammation. Data is compiled from multiple preclinical studies. Note that direct comparison should be made with caution due to variations in animal models, dosing, and administration routes.
Table 1: Downstream Cytokine Modulation
| Biomarker | Drug | Animal Model | Dose/Route | % Reduction / Fold Change | Tissue/Fluid | Reference |
| IL-1β | This compound | EAE Mice | Diet | ~2-3 fold reduction | Spinal Cord | [1] |
| This compound | Gouty Arthritis Mice | 600 mg/kg | Reduction observed | Synovial Tissue | [4] | |
| MCC950 | Various Models | Various | SMD: -1.38 (significant reduction) | Serum | ||
| MCC950 | LPS-induced Mice | >4 mg/kg | >90% reduction | Not specified | [5] | |
| IL-18 | This compound | EAE Mice | Diet | ~2-3 fold reduction | Spinal Cord | [1] |
| MCC950 | Various Models | Various | SMD: -1.22 (significant reduction) | Serum | ||
| IL-6 | This compound | EAE Mice | Diet | Reduction observed | Spinal Cord | [1] |
| This compound | Gouty Arthritis Mice | 600 mg/kg | Reduction observed | Synovial Tissue | [4] | |
| TNF-α | This compound | EAE Mice | Diet | Reduction observed | Spinal Cord | [1] |
| MCC950 | Various Models | Various | Not significantly affected | Serum | [6] |
EAE: Experimental Autoimmune Encephalomyelitis; SMD: Standardized Mean Difference.
Table 2: Immune Cell Infiltration and Other Inflammatory Markers
| Biomarker | Drug | Animal Model | Dose/Route | Effect | Tissue | Reference |
| Neutrophil Infiltration | This compound | Gouty Arthritis Mice | Not specified | Reduced | Joint | [3] |
| This compound | Interstitial Cystitis Mice | Not specified | Reduced | Urinary Bladder | [7] | |
| Macrophage Infiltration | This compound | EAE Mice | Diet | Significantly attenuated | Spinal Cord | [1] |
| CD4+ T Cell Infiltration | This compound | EAE Mice | Diet | Significantly attenuated | Spinal Cord | [1] |
| Caspase-1 Activity | This compound | Interstitial Cystitis Mice | Not specified | Decreased expression | Urinary Bladder | [7] |
| MCC950 | CpG-induced Hyperinflammation | 50 mg/kg | Cleavage not significantly reduced | Liver | [8] | |
| MPO (Myeloperoxidase) | This compound | Gouty Arthritis Mice | 600 mg/kg | Reduction observed | Synovial Tissue | [4] |
| CXCL1 | This compound | Gouty Arthritis Mice | 600 mg/kg | Reduction observed | Synovial Tissue | [4] |
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of inflammation.
Caption: Workflow for in vivo evaluation of this compound's anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18
This protocol is for the quantitative measurement of mouse IL-1β and IL-18 in serum, plasma, or tissue homogenates.
-
Principle: A sandwich ELISA format is used, where a capture antibody specific to the cytokine is pre-coated onto a 96-well plate.[9] Samples and standards are added, and the cytokine is bound by the immobilized antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate solution is added, and the color development is proportional to the amount of cytokine present.[10]
-
Materials:
-
Procedure:
-
Plate Preparation: A 96-well plate is coated with a capture antibody overnight at 4°C.[13]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[13]
-
Sample/Standard Incubation: Standards and samples are added to the wells and incubated for 2 hours at room temperature or overnight at 4°C.[13]
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody is added and incubated for 1 hour at room temperature.[11]
-
Streptavidin-HRP: After another wash, streptavidin-HRP is added and incubated for 45 minutes.[11]
-
Substrate Development: The plate is washed, and TMB substrate is added. The plate is incubated in the dark for 15-30 minutes.[12]
-
Stopping Reaction: The reaction is stopped by adding a stop solution.
-
Reading: The absorbance is read at 450 nm. A standard curve is generated to determine the concentration of the cytokine in the samples.
-
Western Blot for NLRP3 and Caspase-1
This protocol is for detecting the protein levels of NLRP3 and the cleavage of Caspase-1 in tissue or cell lysates.
-
Principle: Proteins from a sample are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies. Cleaved (active) Caspase-1 (p20 subunit) can be distinguished from its pro-form.
-
Materials:
-
Procedure:
-
Sample Preparation: Tissues or cells are lysed in RIPA buffer with protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C.[14]
-
Secondary Antibody Incubation: The membrane is washed and incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with an ECL substrate, and the signal is detected using a chemiluminescence imaging system.[14]
-
Flow Cytometry for Immune Cell Infiltration
This protocol allows for the identification and quantification of various immune cell populations (e.g., neutrophils, macrophages, T cells) that have infiltrated a tissue.[17]
-
Principle: A single-cell suspension is prepared from the tissue of interest. Cells are then stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers. The stained cells are analyzed on a flow cytometer, which identifies and quantifies different cell populations based on their fluorescence.[18]
-
Materials:
-
Flow cytometer.
-
Fluorescently-labeled antibodies (e.g., anti-CD45, anti-Ly6G for neutrophils, anti-F4/80 for macrophages, anti-CD3, anti-CD4 for T cells).
-
Tissue dissociation enzymes (e.g., collagenase, DNase).
-
FACS buffer (e.g., PBS with 2% FBS).
-
Red blood cell lysis buffer.
-
-
Procedure:
-
Tissue Dissociation: The tissue is minced and digested with enzymes to obtain a single-cell suspension.[19]
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies.
-
Data Acquisition: The stained cells are run on a flow cytometer to acquire data.
-
Data Analysis: The data is analyzed using flow cytometry software to gate on and quantify the different immune cell populations.[20][21]
-
Caspase-1 Activity Assay
This fluorometric assay provides a direct measure of Caspase-1 enzymatic activity.
-
Principle: The assay utilizes a specific Caspase-1 substrate (e.g., YVAD-AFC) that is cleaved by active Caspase-1, releasing a fluorescent compound (AFC). The fluorescence intensity is directly proportional to the Caspase-1 activity.
-
Materials:
-
Caspase-1 fluorometric assay kit (e.g., from Abcam).
-
Fluorometer or fluorescence microplate reader.
-
Tissue or cell lysate.
-
Assay buffer.
-
-
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates.
-
Reaction Setup: Add lysate to a 96-well plate with the assay buffer and the fluorogenic substrate.[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22][23]
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC).
-
Quantification: The activity is quantified by comparing the sample fluorescence to a standard curve generated with a known amount of the fluorescent compound.[22]
-
Immunohistochemistry (IHC) for Cytokine Localization
IHC allows for the visualization of the location of specific proteins, such as IL-1β, within the tissue architecture.
-
Principle: A specific primary antibody binds to the target protein in a thin section of paraffin-embedded tissue. A secondary antibody, conjugated to an enzyme (like HRP), binds to the primary antibody. A substrate is then added, which is converted by the enzyme into a colored precipitate at the location of the protein, allowing for visualization under a microscope.[24][25]
-
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides.
-
Primary antibody (e.g., anti-IL-1β).
-
Enzyme-conjugated secondary antibody.
-
Antigen retrieval solution (e.g., citrate buffer).[26]
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Microscope.
-
-
Procedure:
-
Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: The slides are heated in an antigen retrieval solution to unmask the antigenic epitopes.[26]
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked.
-
Primary Antibody Incubation: The slides are incubated with the primary antibody.[26]
-
Secondary Antibody Incubation: The slides are washed and incubated with the enzyme-conjugated secondary antibody.
-
Detection: The slides are incubated with the DAB substrate until a brown color develops.[26]
-
Counterstaining: The nuclei are counterstained with hematoxylin.
-
Dehydration and Mounting: The slides are dehydrated, cleared, and coverslipped.
-
Imaging: The slides are examined under a microscope to assess the localization and intensity of the staining.
-
References
- 1. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunopathol.com [immunopathol.com]
- 7. The NLRP3 Inflammasome Inhibitor this compound Attenuates Cyclophosphamide-Induced Interstitial Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome is essential for IL-18 production in a murine model of macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse IL-18 ELISA Kit (BMS618-3) - Invitrogen [thermofisher.com]
- 10. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. raybiotech.com [raybiotech.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. IL-1β and IL-18 ELISA [bio-protocol.org]
- 14. 2.5. Western Blotting for NLRP3-Inflammasome Expression Levels [bio-protocol.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. docs.abcam.com [docs.abcam.com]
- 17. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 19. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 21. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | Semantic Scholar [semanticscholar.org]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 24. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ptglab.com [ptglab.com]
Head-to-head comparison of Dapansutrile and Anakinra in arthritis models
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of arthritis treatment is continually evolving, with a growing emphasis on targeted therapies that address the underlying inflammatory pathways. This guide provides a detailed, data-driven comparison of two such therapies: Dapansutrile, an orally available NLRP3 inflammasome inhibitor, and Anakinra, a recombinant interleukin-1 (IL-1) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these two agents in the context of arthritis models, primarily focusing on gouty arthritis where the most robust comparative data is available.
Mechanism of Action: Targeting the IL-1β Pathway from Different Angles
This compound and Anakinra both ultimately suppress the pro-inflammatory effects of interleukin-1β (IL-1β), a key cytokine in the pathogenesis of many forms of arthritis. However, they achieve this through distinct mechanisms.
This compound acts upstream by directly inhibiting the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, when activated by danger signals such as monosodium urate (MSU) crystals in gout, triggers the activation of caspase-1.[2][3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[2] By inhibiting the NLRP3 inflammasome, this compound effectively blocks the production of mature IL-1β and IL-18.[1][2][4]
Anakinra , on the other hand, is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[5][6][7] It functions as a competitive inhibitor, binding to the IL-1 receptor type I (IL-1RI) without inducing a cellular response.[8][9] This blockade prevents both IL-1α and IL-1β from binding to the receptor, thereby inhibiting their downstream pro-inflammatory signaling.[6][10]
Head-to-Head Clinical Efficacy in Gouty Arthritis
While no direct comparative trials have been published, data from separate clinical studies in patients with acute gout flares allow for an indirect comparison of this compound and Anakinra.
Table 1: Efficacy of this compound in Acute Gout Flares (Phase 2a Study)[3][11]
| Dose | Mean Reduction in Joint Pain (Day 3) | Mean Reduction in Joint Pain (Day 7) |
| 100 mg/day | 52.4% | 82.1% |
| 300 mg/day | 68.4% | 84.2% |
| 1000 mg/day | 55.8% | 68.9% |
| 2000 mg/day | 57.6% | 83.9% |
Table 2: Efficacy of Anakinra in Acute Gout Flares (anaGO Phase 2 Study)[12][13]
| Treatment | Mean Decline in Pain Intensity (Baseline to 24-72 hours) |
| Anakinra (100 or 200 mg/day for 5 days) | -41.2 (on a 0-100 scale) |
| Triamcinolone (40 mg single injection) | -39.4 (on a 0-100 scale) |
In a separate non-inferiority trial, a five-day course of Anakinra was found to be non-inferior to standard treatment (colchicine, naproxen, or prednisone) for acute gout flares.[11] Another study reported that Anakinra was effective for gout flares in 94% of cases.[12]
Safety and Tolerability Profile
Both medications have been generally well-tolerated in clinical trials, though with distinct adverse event profiles.
Table 3: Reported Adverse Events for this compound and Anakinra in Arthritis Models
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Metabolism and nutrition disorders, gastrointestinal disorders.[3][13] | In a phase 2a gout study, two serious adverse events (worsening of gout flare and coronary stenosis) were reported but considered unrelated to the study drug.[3][13] |
| Anakinra | Injection site reactions (most common), increased risk of infections, neutropenia, hypersensitivity reactions.[6][14][15][16] | Serious infections have been reported, and co-administration with TNF-blocking agents is not recommended due to increased risk.[7][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of this compound and Anakinra in gouty arthritis.
This compound: Phase 2a Proof-of-Concept Study in Gout[3][11]
-
Study Design: An open-label, dose-adaptive, proof-of-concept, phase 2a trial.
-
Participants: Adult patients (18-80 years) with a monoarticular monosodium urate crystal-proven gout flare.
-
Intervention: Patients were sequentially assigned to receive 100 mg/day, 300 mg/day, 1000 mg/day, or 2000 mg/day of oral this compound for 8 days.
-
Primary Outcomes: Change in patient-reported target joint pain from baseline to day 3 and from baseline to day 7.
-
Key Assessments: Patient-reported target joint pain, general disability, and walking disability were recorded in a daily diary.
Anakinra: anaGO Phase 2 Study in Gout[12][13]
-
Study Design: A randomized, double-blind, active-control, multicenter study.
-
Participants: Patients for whom nonsteroidal anti-inflammatory drugs and colchicine were not suitable treatments.
-
Intervention: Patients were randomized to receive either Anakinra (100 or 200 mg/day subcutaneously for 5 days) or a single intramuscular injection of triamcinolone (40 mg).
-
Primary Outcome: Change in patient-assessed pain intensity in the most affected joint from baseline to 24-72 hours.
-
Secondary Outcomes: Included safety, immunogenicity, and patient- and physician-assessed global response.
Concluding Remarks
This compound and Anakinra represent promising therapeutic options for the management of inflammatory arthritis, particularly gout. This compound offers the advantage of oral administration and a novel mechanism of action by targeting the NLRP3 inflammasome. Anakinra, with a longer history of clinical use for various inflammatory conditions, has demonstrated efficacy in patients for whom conventional therapies are unsuitable.
The choice between these agents in a clinical or research setting will likely depend on a variety of factors, including the specific type of arthritis, patient comorbidities, and route of administration preference. While direct comparative efficacy data is lacking, the available evidence suggests that both drugs provide a clinically meaningful reduction in the signs and symptoms of acute gouty arthritis. Further research, including head-to-head clinical trials, will be invaluable in delineating the precise comparative benefits of these two targeted therapies.
References
- 1. Exploring the mechanism of action of this compound in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Effectiveness and safety of anakinra in gouty arthritis: A case series and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of anakinra for the treatment of rheumatoid arthritis: an update of the Oregon Drug Effectiveness Review Project - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anakinra for the treatment of rheumatoid arthritis: a safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anakinra for rheumatoid arthritis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interleukin-1 Blocker for Rheumatoid Arthritis [medscape.com]
Dapansutrile: A Comparative Analysis of its Anti-Inflammatory Efficacy
An in-depth guide for researchers and drug development professionals on the anti-inflammatory properties of Dapansutrile, its mechanism of action, and a comparative look at its performance based on available experimental data.
This compound (also known as OLT1177) is an orally available, selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2][3] This guide provides a comprehensive overview of the anti-inflammatory effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various damage- or pathogen-associated molecular patterns (DAMPs and PAMPs), triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] This process is a critical driver of inflammatory responses. This compound exerts its anti-inflammatory effects by directly binding to the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex.[1] This targeted action prevents the downstream cascade of cytokine release and subsequent inflammatory events, including a form of programmed cell death known as pyroptosis.[1]
A key advantage of this compound is its selectivity. It has been shown to specifically inhibit the NLRP3 inflammasome without affecting other inflammasomes like AIM2 or NLRC4, or the production of other cytokines such as tumor necrosis factor-alpha (TNF-α).[1][5]
Comparative Efficacy: Preclinical and Clinical Data
This compound has demonstrated significant anti-inflammatory effects across a range of preclinical and clinical studies. The following tables summarize key quantitative data to facilitate a comparative assessment.
Table 1: Preclinical In Vitro & In Vivo Efficacy of this compound
| Model System | Treatment | Key Findings | Reference |
| Human Monocytes | This compound (1 µM) | 60% inhibition of IL-1β secretion, 70% inhibition of IL-18 secretion.[1] | [1] |
| Mouse Model of Gouty Arthritis | Oral this compound | Reduced joint inflammation, decreased synovial IL-1β, IL-6, and CXCL1 levels.[6] | [6] |
| Mouse Model of Myocardial Ischemia-Reperfusion | This compound (6-600 mg/kg, i.p.) | Dose-dependent reduction in infarct size and caspase-1 activity in the heart.[2] | [2] |
| Rat Chondrocytes | This compound (1, 2, 5, 10 µM) | Significantly decreased IL-1β-induced upregulation of COX2, iNOS, MMP3, MMP9, and MMP13.[7] | [7] |
| Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) | This compound (3.75 g/kg, p.o.) | Ameliorated neurological decline and reduced levels of pro-inflammatory cytokines in the spinal cord.[2] | [2] |
Table 2: Clinical Trial Data for this compound
| Indication | Phase | Dosage | Key Outcomes | Reference |
| Acute Gout Flare | Phase 2a | 100, 300, 1000, 2000 mg/day (oral) for 8 days | Significant reduction in target joint pain; satisfactory safety profile.[8][9] | [8][9] |
| Healthy Volunteers | Phase 1 | Single oral doses of 100, 300, and 1000 mg | Daily mean plasma concentration maximums (Cmax) of 2,700, 9,800, and 32,000 ng/mL, respectively.[1] | [1] |
| Osteoarthritis of the Knee | Phase 2b | Topical Gel | Study completed, details on clinicaltrials.gov. | [10] |
| Systolic Heart Failure (NYHA II-III) | Phase 1b | Oral Capsules | Study completed, details on clinicaltrials.gov. | [10] |
| Parkinson's Disease | Phase 2 | Oral Tablets (up to 12 months) | Ongoing trial to evaluate safety, tolerability, and reduction of neuroinflammation.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the anti-inflammatory effects of NLRP3 inhibitors like this compound.
NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This in vitro assay is fundamental for evaluating the direct inhibitory effect of a compound on the NLRP3 inflammasome.
-
Cell Culture:
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Following the priming step, incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
-
Activation (Signal 2):
-
Endpoint Analysis:
-
Collect the cell culture supernatants to measure the levels of secreted IL-1β and IL-18 using Enzyme-Linked Immunosorbent Assay (ELISA).[15]
-
Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[13][14]
-
Cell lysates can be analyzed by Western blot to detect cleaved caspase-1 and mature IL-1β.[15]
-
Conclusion
This compound presents a promising therapeutic strategy for a variety of inflammatory conditions due to its specific inhibition of the NLRP3 inflammasome. The available preclinical and clinical data demonstrate its potent anti-inflammatory effects, characterized by a significant reduction in key pro-inflammatory cytokines. Its oral bioavailability and favorable safety profile further enhance its potential as a valuable therapeutic agent. Further large-scale clinical trials are warranted to fully elucidate its efficacy and safety in various disease contexts. This guide provides a solid foundation for researchers to understand and further investigate the role of this compound in mitigating inflammation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Frontiers | OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 5. P160 The first phase 2A proof-of-concept study of a selective NLRP3 inflammasome inhibitor, this compound™ (OLT1177™), in acute gout | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound ameliorated chondrocyte inflammation and osteoarthritis through suppression of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trials - Olatec [olatec.com]
- 11. Phase 2 clinical trial of this compound for Parkinson’s confirmed - Cure Parkinson's [cureparkinsons.org.uk]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
Validating Dapansutrile's Mechanism of Action: A Comparative Analysis Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dapansutrile, a selective NLRP3 inflammasome inhibitor, with other alternatives, supported by experimental data from genetic knockout and preclinical models. This compound's mechanism of action is validated by its efficacy in disease models where the NLRP3 inflammasome is a key pathological driver, akin to a pharmacological knockout.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1]. This compound selectively inhibits the NLRP3 inflammasome by targeting its ATPase activity, which is essential for the oligomerization and assembly of the inflammasome complex. This targeted inhibition prevents the activation of caspase-1 and the subsequent release of IL-1β and IL-18, without affecting other inflammasomes like NLRC4 and AIM2, demonstrating its specificity[2][3].
Figure 1. this compound's inhibition of the NLRP3 inflammasome pathway.
Comparative Efficacy in Preclinical Models
The efficacy of this compound has been demonstrated in various preclinical models that mimic human inflammatory diseases. These studies provide strong evidence for its on-target effect, as the therapeutic outcomes mirror those observed in genetic knockout models of NLRP3.
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
In the EAE mouse model, where NLRP3 inflammasome activation contributes to neuroinflammation, this compound has shown significant therapeutic effects. Prophylactic oral administration led to a marked reduction in disease severity and demyelination[4][5]. These findings are consistent with studies on NLRP3 knockout mice, which are resistant to EAE, thus validating that this compound's efficacy is mediated through NLRP3 inhibition[6].
Table 1: Comparison of this compound and MCC950 in EAE Mouse Models
| Parameter | This compound (OLT1177) | MCC950 | Reference |
| Cytokine Reduction (Spinal Cord) | ~2- to 3-fold decrease in IL-1β and IL-18 | Significant reduction in IL-1β | [4][5][7] |
| Clinical Score | Significantly reduced | Significantly reduced | [4][8][9] |
| Immune Cell Infiltration | Significantly attenuated CD4 T cell and macrophage infiltration | Reduced microglial and astrocyte activation | [4][8] |
| Demyelination | Significantly protected against demyelination | Ameliorated demyelination | [4][8][9] |
Gouty Arthritis - A Model of Crystal-Induced Inflammation
In a mouse model of gouty arthritis induced by monosodium urate (MSU) crystals, this compound effectively reduced joint inflammation[10][11]. This is a classic NLRP3-driven disease, and the efficacy of this compound further confirms its mechanism of action.
Table 2: Comparison of this compound and Other NLRP3 Inhibitors in Gout Arthritis Models
| Parameter | This compound (OLT1177) | MCC950 | CY-09 | Reference |
| IL-1β Production | Reduced | Efficiently suppressed | Efficiently suppressed | [10][11][12] |
| Neutrophil Influx | Reduced | Efficiently suppressed | Efficiently suppressed | [10][11][12] |
| Joint Swelling/Inflammation | Reduced | Attenuated | Not specified | [10][11][13] |
Head-to-Head and Alternative Compound Data
While direct head-to-head in vivo comparisons are limited, in vitro data suggests that MCC950 may have a stronger inhibitory effect on IL-1β secretion[14]. However, MCC950 has been associated with potential liver toxicity in humans, a concern not reported for this compound in clinical trials to date, highlighting a potentially superior safety profile for this compound[15][16]. Another NLRP3 inhibitor, CY-09, has shown comparable in vivo efficacy to MCC950 in a peritonitis model[12].
Experimental Protocols
EAE Induction and Treatment
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 4. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunopathol.com [immunopathol.com]
- 8. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening NLRP3 Drug Candidates in Clinical Development:Lessons from Existing and Emerging Technologies - ACR Meeting Abstracts [acrabstracts.org]
- 15. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 16. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Dapansutrile: A Comparative Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, with other relevant therapeutic alternatives. The information is compiled from published findings to assist researchers in evaluating its therapeutic potential and designing further studies.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound is an orally active, small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when activated by a variety of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] this compound inhibits the ATPase activity of NLRP3, which is crucial for the assembly and activation of the inflammasome complex.[3] This targeted inhibition prevents the downstream release of IL-1β and IL-18, thereby mitigating the inflammatory response.[3][5]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the in vitro potency of this compound against other NLRP3 inflammasome inhibitors and the clinical efficacy of this compound in treating gout flares compared to an IL-1β antibody, Canakinumab.
Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
| Compound | Target | IC50 Value | Cell Type | Notes |
| This compound (OLT1177) | NLRP3 ATPase | ~1 µM | Human Macrophages | Inhibits IL-1β by 60% and IL-18 by 70%.[3] |
| MCC950 | NLRP3 | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages | Highly potent and selective, but clinical development was halted due to safety concerns.[6][7] |
| CY-09 | NLRP3 ATPase | ~6 µM | Mouse Bone Marrow-Derived Macrophages | Covalent inhibitor of the NLRP3 inflammasome. |
| Oridonin | NLRP3 | ~0.75 µM | Not Specified | Natural product inhibitor that covalently binds to NLRP3. |
Note: IC50 values are sourced from different publications and may not be directly comparable due to variations in experimental conditions.
Table 2: Clinical Efficacy in Acute Gout Flares
| Treatment | Mechanism | Dosage | Primary Outcome | Efficacy | Study |
| This compound | NLRP3 Inhibitor | 100 mg - 2000 mg/day (oral) | Mean reduction in target joint pain at Day 3 | 52.4% - 68.4% reduction[8] | Phase 2a, open-label[1][8] |
| Canakinumab | IL-1β Antibody | 150 mg (subcutaneous) | Mean 72-h visual analogue scale pain score | Significantly lower pain score vs. triamcinolone acetonide. | Two Phase 3, randomized, controlled trials. |
Experimental Protocols
This section outlines a general methodology for evaluating the in vitro efficacy of NLRP3 inflammasome inhibitors, based on commonly cited experimental procedures.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the steps to measure the inhibitory effect of a compound on NLRP3 inflammasome activation in human peripheral blood mononuclear cells (PBMCs).
Detailed Steps:
-
Cell Culture: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Priming: Plate the PBMCs and prime with Lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or a comparator compound for a defined period (e.g., 30-60 minutes).
-
NLRP3 Activation: Add an NLRP3 activator, such as nigericin or ATP, to the cell culture to trigger inflammasome assembly and activation.
-
Sample Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Conclusion
The compiled data suggests that this compound is a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated clinical efficacy in reducing pain associated with acute gout flares.[1][8] Its oral bioavailability presents a potential advantage over injectable biologics targeting the IL-1β pathway.[1] While direct head-to-head comparative studies are limited, the available in vitro and clinical data provide a strong rationale for further investigation of this compound's therapeutic potential across a range of inflammatory diseases. Researchers are encouraged to utilize the provided experimental framework as a starting point for their own comparative studies.
References
- 1. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. OLT1177 (this compound), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound proves promising for Alzheimer’s | Drug Discovery News [drugdiscoverynews.com]
- 6. The NLRP3 inhibitor this compound improves the therapeutic action of lonafarnib on progeroid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound OLT1177 suppresses foreign body response inflammation while preserving vascularisation of implanted materials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. This compound, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Dapansutrile
For researchers, scientists, and drug development professionals handling Dapansutrile (also known as OLT1177), adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and compliance with regulations. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound.
Hazard and Safety Data
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).
Table 1: this compound Hazard Information Summary
| Hazard Classification | GHS Hazard Statement(s) | Key Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][3] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P363: Wash contaminated clothing before reuse.[4] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[1] |
Proper Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. As a hazardous chemical, it should not be disposed of in standard trash or down the drain. The following step-by-step procedure should be followed:
-
Segregation of Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats), and weighing papers, must be segregated from non-hazardous laboratory waste.
-
Liquid waste, such as solutions containing this compound, should be collected in a dedicated, compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Container Requirements:
-
Use only approved, leak-proof, and chemically compatible containers for this compound waste. Containers should have a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "3-(methylsulfonyl)-propanenitrile"), the concentration (if in solution), and the date accumulation started.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, contact your institution's EHS office to arrange for pickup.
-
EHS will transport the waste to a licensed hazardous waste disposal facility, where it will likely be disposed of via high-temperature incineration.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Dapansutrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dapansutrile. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Physicochemical Properties
This compound is a β-sulfonyl nitrile compound and a potent, orally active, and selective NLRP3 inflammasome inhibitor.[1][2] While it has shown a good safety profile in clinical trials, the pure substance presents hazards that require careful management in a laboratory setting.[3]
Hazard Summary:
According to safety data sheets, this compound is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled. [4]
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂S | [2] |
| Molecular Weight | 133.17 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | DMSO: ≥ 100 mg/mLEthanol: 2.66 mg/mL (20 mM)PBS (pH 7.2): 3 mg/mL | [5][6] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years.In solvent: -80°C for 6 months, -20°C for 1 month. | [1][7] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table outlines the required PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Safety goggles with side-shields | Chemical-resistant gloves (e.g., Nitrile) | Long-sleeved lab coat | NIOSH-approved respirator (e.g., N95) inside a chemical fume hood |
| Preparing Solutions | Safety goggles with side-shields or face shield | Chemical-resistant gloves | Long-sleeved lab coat | Work within a certified chemical fume hood |
| In Vitro/Cell-based Assays | Safety glasses | Chemical-resistant gloves | Lab coat | Not generally required if handling dilute solutions in a biosafety cabinet |
| Animal Dosing (Oral) | Safety glasses | Chemical-resistant gloves | Lab coat | Not generally required, but handle with care to avoid aerosolization |
| Waste Disposal | Safety goggles with side-shields | Chemical-resistant gloves | Lab coat | As required by the specific disposal procedure |
Procedural Guidance for Safe Handling
Adherence to standard operating procedures is critical. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
Stock Solution Preparation (Example): To prepare a 100 mM stock solution in DMSO:
-
Ensure all work is performed in a chemical fume hood.
-
Weigh out 13.32 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1][7]
Spill and Emergency Procedures
Immediate and appropriate action is required in the event of a spill or exposure.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[4][7] |
| Minor Spill (Solid) | Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable decontaminating agent. |
| Minor Spill (Liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Clean the area with a suitable decontaminating agent.[7] |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Operational Plan:
-
Segregation: Keep solid and liquid waste streams separate.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and consumables.
-
Liquid Waste: Unused or spent solutions containing this compound.
-
Sharps: Needles and syringes used for animal dosing must be placed in a designated sharps container.
-
-
Containment: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[8] Disposal of investigational drugs must comply with institutional and federal guidelines, which typically involve incineration by a licensed facility.[8] Do not dispose of this compound down the drain or in regular trash.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ubpbio.com [ubpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. abmole.com [abmole.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
